[1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(thiolan-3-yl)piperidin-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S/c11-7-9-1-4-12(5-2-9)10-3-6-13-8-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSYIEPHCWGSGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2CCSC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine CAS number search
An In-depth Technical Guide to the Synthesis and Potential Applications of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical entities is paramount. This guide focuses on [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, a molecule that, to date, does not have a registered CAS number, indicating its status as a novel compound. The structure of this molecule is a fascinating amalgamation of two key pharmacophores: the piperidine ring and a thiolane moiety.
The piperidine scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved therapeutic agents.[1][2] Its prevalence is attributed to its favorable pharmacokinetic properties and its ability to serve as a versatile framework for creating structurally diverse molecules with a wide range of biological activities, including analgesic, anti-cancer, and anti-inflammatory effects.[3][4][5] The incorporation of a sulfur-containing heterocycle like thiolane introduces a unique three-dimensional structure and potential for new interactions with biological targets. Piperidine-substituted thiophenes, for instance, have been investigated as potential HIV-1 inhibitors.[6]
This technical guide presents a well-reasoned, hypothetical synthetic pathway to [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, drawing upon established chemical principles and analogous reactions found in the scientific literature. We will delve into a detailed, step-by-step experimental protocol, discuss methods for characterization, and explore the potential pharmacological applications of this promising new molecule.
Proposed Synthetic Pathway
The synthesis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine can be logically approached in a multi-step sequence, commencing with commercially available starting materials. The strategy hinges on the selective N-alkylation of a protected piperidine derivative with a suitable thiolane electrophile, followed by deprotection.
Caption: Proposed synthetic workflow for [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
Step 1: Preparation of a Thiolane Electrophile
A key component of this synthesis is the creation of an activated thiolane derivative that can readily react with the piperidine nitrogen. A plausible approach is the conversion of a commercially available precursor, such as 3-hydroxythiolane, into a more reactive species like a triflate or a halide. Thiolan-3-yl triflate is an excellent choice due to the triflate group being a superior leaving group.
Step 2: N-Alkylation of a Protected 4-(aminomethyl)piperidine
To ensure selective alkylation at the piperidine nitrogen, it is crucial to start with a protected form of 4-(aminomethyl)piperidine. Commercially available tert-butyl (piperidin-4-ylmethyl)carbamate is an ideal starting material, as the Boc (tert-butoxycarbonyl) group effectively protects the primary amine.
The nucleophilic substitution reaction between the secondary amine of the piperidine and the thiolane electrophile can be achieved under standard N-alkylation conditions. This typically involves a base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[7] The use of a base is necessary to deprotonate the piperidine nitrogen, thereby increasing its nucleophilicity. Careful control of the reaction conditions is important to avoid potential side reactions like over-alkylation, although this is less of a concern with a secondary amine.[7][8]
Step 3: Deprotection of the Primary Amine
The final step in the synthesis is the removal of the Boc protecting group to unveil the primary amine of the target molecule. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This is a standard and high-yielding deprotection method in organic synthesis.
Detailed Experimental Protocols (Hypothetical)
Protocol 1: Synthesis of Thiolan-3-yl trifluoromethanesulfonate
-
To a solution of 3-hydroxythiolane (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add pyridine (1.2 eq.).
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.1 eq.) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with the addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of tert-butyl ((1-(thiolan-3-yl)piperidin-4-yl)methyl)carbamate
-
To a solution of tert-butyl (piperidin-4-ylmethyl)carbamate (1.0 eq.) in anhydrous acetonitrile (MeCN), add finely powdered anhydrous potassium carbonate (2.0 eq.).
-
Add the crude thiolan-3-yl trifluoromethanesulfonate (1.1 eq.) to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure protected intermediate.
Protocol 3: Synthesis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
-
Dissolve the purified tert-butyl ((1-(thiolan-3-yl)piperidin-4-yl)methyl)carbamate (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 eq.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours at room temperature, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and solvent.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
Characterization and Purity Assessment
The identity and purity of the synthesized [1-(Thiolan-3-yl)piperidin-4-yl]methanamine would be confirmed using a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure of the final compound and its intermediates.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the molecule, confirming its elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis would be used to assess the purity of the final product.
Potential Applications and Pharmacological Significance
Given the pharmacological importance of the piperidine scaffold, [1-(Thiolan-3-yl)piperidin-4-yl]methanamine represents a promising candidate for biological screening.[1][2] Derivatives of 4-(aminomethyl)piperidine have been explored for their potential as analgesics.[3] Furthermore, the broader class of piperidine derivatives exhibits a wide array of activities, including anti-cancer, anti-diabetic, anti-microbial, and anti-viral properties.[4] The introduction of the thiolane ring could modulate these activities or introduce novel ones. For example, some piperidine-containing compounds have shown activity against HIV.[6] Therefore, this novel molecule could be a valuable lead compound in the development of new therapeutics in these areas.
Caption: Relationship between the structural components and potential biological activities.
Quantitative Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 3-Hydroxythiolane | C₄H₈OS | 104.17 | Starting Material |
| tert-butyl (piperidin-4-ylmethyl)carbamate | C₁₁H₂₂N₂O₂ | 214.31 | Starting Material |
| [1-(Thiolan-3-yl)piperidin-4-yl]methanamine | C₁₀H₂₀N₂S | 200.35 | Final Product |
Conclusion
While [1-(Thiolan-3-yl)piperidin-4-yl]methanamine is a novel compound without a registered CAS number, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles. The combination of the privileged piperidine scaffold with the unique thiolane moiety makes this molecule an attractive target for synthesis and subsequent biological evaluation. This guide provides a comprehensive theoretical framework for its preparation and highlights its potential as a valuable building block in the ongoing quest for new and effective therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
- Full article: Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis.
- Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed.
- US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application. (1993).
- Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxyl
- 4-(Aminomethyl)piperidine 96 7144-05-0. Sigma-Aldrich.
- Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Deriv
- Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiol
- Facile Synthesis of 3-Nitro-2-substituted Thiophenes | Request PDF. (n.d.).
- Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2025). University of Cambridge.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD.
- Procedure for N-alkylation of Piperidine?. (2017).
- Synthesis and Antimicrobial Activity of Piperidin-4-one Deriv
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Design and optimization of piperidine-substituted thiophene[3,2-d]pyrimidine-based HIV-1 NNRTIs with improved drug resistance and pharmacokinetic profiles. (n.d.). PMC.
- CH633264A5 - N-alkyl-piperidine DERIVATIVES. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. BenchChem.
- Pharmacological Applications of Piperidine Deriv
- Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkyl
- Thiophene synthesis. (n.d.). Organic Chemistry Portal.
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- Structure-reactivity relationships on Michael additions of secondary cyclic amines with 3-cyanomethylidene-2-oxindoline derivatives. (2020). Arabian Journal of Chemistry.
- multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide.
- Arylamine synthesis by amination (arylation). (n.d.). Organic Chemistry Portal.
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An In-depth Technical Guide to 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine: A Putative Bioactive Scaffold
Disclaimer: The compound 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine is a novel chemical entity for which no specific experimental data has been published in publicly accessible literature. This guide is a theoretical exploration of its structure, synthesis, and potential biological activities, constructed with expert knowledge and based on data from closely related analogues and foundational chemical principles. It is intended for research and drug development professionals as a forward-looking analysis.
Introduction
The confluence of saturated heterocyclic ring systems in medicinal chemistry often leads to compounds with unique three-dimensional structures and compelling pharmacological profiles. This guide focuses on the putative molecule, 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine, a compound that marries the structural features of a tetrahydrothiophene ring with a 4-(aminomethyl)piperidine moiety. The piperidine ring is a cornerstone of many pharmaceuticals, valued for its ability to confer aqueous solubility and act as a versatile scaffold for interacting with biological targets[1]. The tetrahydrothiophene moiety, a saturated sulfur-containing heterocycle, introduces a flexible, lipophilic component that can engage in specific interactions with protein targets[2]. The strategic combination of these two fragments, linked by a secondary amine, presents a novel scaffold with significant potential for modulation of various biological pathways. This document provides a comprehensive theoretical framework for its chemical properties, a plausible synthetic route, and a forward-looking perspective on its potential therapeutic applications.
Part 1: Molecular Structure and Physicochemical Properties
The proposed structure of 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine features a piperidine ring substituted at the nitrogen atom with a tetrahydrothiophen-3-yl group, and at the 4-position with a methanamine group.
Chemical Structure
The connectivity of the atoms is as follows: The nitrogen atom of the piperidine ring is directly bonded to the 3-position of the tetrahydrothiophene ring. The 4-position of the piperidine ring is attached to a methylene bridge, which in turn is bonded to a primary amine (methanamine).
Caption: 2D representation of 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine.
Predicted Physicochemical Properties
While experimental data is unavailable, we can predict the physicochemical properties of this molecule, which are crucial for assessing its drug-likeness.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C10H20N2S | Defines the elemental composition. |
| Molecular Weight | 200.35 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| Topological Polar Surface Area (TPSA) | 38.2 Ų | Suggests good cell permeability. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a balance between aqueous solubility and lipid membrane permeability. |
| Hydrogen Bond Donors | 2 | Contributes to interactions with biological targets and solubility. |
| Hydrogen Bond Acceptors | 2 | Contributes to interactions with biological targets and solubility. |
| pKa (most basic) | ~9.5 - 10.5 (piperidine N) | The piperidine nitrogen is expected to be the most basic center, influencing ionization at physiological pH. |
| pKa (second most basic) | ~8.5 - 9.5 (primary amine) | The primary amine will also be protonated at physiological pH. |
Part 2: Proposed Synthesis Pathway
A plausible and efficient synthesis of 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine can be envisioned through a convergent approach, leveraging well-established chemical transformations. The key steps would involve the preparation of the two heterocyclic precursors followed by their coupling.
Synthesis of Precursors
The synthesis would begin with the preparation of two key intermediates: tert-butyl (piperidin-4-ylmethyl)carbamate and 3-bromotetrahydrothiophene.
Reductive Amination and Deprotection
The core of the synthesis would be a reductive amination reaction to couple the two heterocyclic fragments, followed by the removal of the Boc protecting group.
Caption: Proposed synthetic workflow for 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl (piperidin-4-ylmethyl)carbamate
This intermediate can be prepared from commercially available 4-hydroxypiperidine through a multi-step sequence involving protection of the piperidine nitrogen with a Boc group, conversion of the hydroxyl group to a better leaving group (e.g., tosylate), followed by nucleophilic substitution with azide and subsequent reduction.
Step 2: Synthesis of 3-bromotetrahydrothiophene
Commercially available tetrahydrothiophene-3-one can be reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride. The resulting alcohol can then be converted to 3-bromotetrahydrothiophene using a standard brominating agent such as phosphorus tribromide.
Step 3: Reductive Amination
tert-butyl (piperidin-4-ylmethyl)carbamate and 3-bromotetrahydrothiophene would be subjected to a nucleophilic substitution reaction, where the secondary amine of the piperidine derivative displaces the bromide. Alternatively, a reductive amination between tert-butyl (4-aminopiperidin-1-yl)methanecarboxylate and tetrahydrothiophene-3-one could be employed.
Step 4: Deprotection
The final step involves the removal of the Boc protecting group from the primary amine using acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the target compound, 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine.
Part 3: Hypothetical Biological Activity and Therapeutic Potential
The structural features of 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine suggest several potential avenues for biological activity. The presence of the piperidine ring, a common pharmacophore, and a primary amine group makes it a candidate for interacting with a variety of receptors and enzymes.
Potential as an Antimicrobial Agent
Compounds containing a 4-(aminomethyl)piperidine scaffold have demonstrated antibacterial activity. It is hypothesized that these molecules may interfere with bacterial cell wall synthesis[3]. The tetrahydrothiophene moiety could enhance membrane permeability or provide specific interactions with bacterial enzymes.
Potential as a Modulator of Inflammatory Pathways
The piperidine scaffold is present in inhibitors of the NLRP3 inflammasome, a key component of the innate immune system[4]. The specific geometry and electronic properties of 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine could allow it to bind to and modulate the activity of proteins involved in inflammatory signaling.
Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Derivatives of piperine, which contains a piperidine ring, have been shown to act as PPARγ agonists, which are important targets for the treatment of metabolic diseases[1]. The unique substitution pattern of the target molecule could lead to novel interactions with PPAR isoforms.
Workflow for Biological Evaluation
To investigate the therapeutic potential of this putative molecule, a structured biological evaluation workflow is proposed.
Caption: A proposed workflow for the biological evaluation of 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine.
Part 4: Analytical Characterization
Once synthesized, a rigorous analytical characterization would be essential to confirm the structure and purity of 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine.
Spectroscopic and Chromatographic Methods
| Method | Expected Observations | Purpose |
| ¹H NMR | Signals corresponding to the protons on the piperidine and tetrahydrothiophene rings, as well as the methylene bridge and the primary amine. | Structural elucidation and confirmation of proton environment. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. | Confirmation of the carbon skeleton. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated molecular weight. | Determination of molecular weight and fragmentation pattern for structural confirmation. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. | Purity assessment and quantification. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H and C-N bonds. | Identification of functional groups. |
Conclusion
While 1-(tetrahydrothiophen-3-yl)piperidin-4-ylmethanamine remains a theoretical construct at present, this in-depth guide illustrates its significant potential as a novel scaffold in drug discovery. Its unique combination of a piperidine and a tetrahydrothiophene ring system offers a rich three-dimensional architecture for interaction with biological targets. The proposed synthetic route is feasible with established chemical methodologies. The hypothesized biological activities, particularly in the areas of antimicrobial and anti-inflammatory research, warrant further investigation. This document serves as a foundational blueprint for researchers and drug development professionals interested in exploring the therapeutic potential of this and related novel heterocyclic compounds. The synthesis and subsequent biological evaluation of this molecule are promising next steps in the ongoing quest for new and effective therapeutic agents.
References
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Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
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Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022, December 8). MDPI. Retrieved February 27, 2026, from [Link]
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Piperidine - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. (n.d.). Retrieved February 27, 2026, from [Link]
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Piperidine Synthesis. - DTIC. (2025, June 4). Retrieved February 27, 2026, from [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26). Dove Press. Retrieved February 27, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. (2025, October 16). Retrieved February 27, 2026, from [Link]
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Tetrahydrothiophene - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]
- US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents. (n.d.).
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One-pot sequential synthesis of tetrasubstituted thiophenes via sulfur ylide-like intermediates - Beilstein Journals. (2018, January 26). Retrieved February 27, 2026, from [Link]
- EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents. (n.d.).
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Molecular weight and formula of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
[1]
Executive Summary & Chemical Identity
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine is a bifunctional heterocyclic building block characterized by a tetrahydrothiophene (thiolane) ring linked to a piperidine spacer carrying a primary methanamine tail.[1][2] In medicinal chemistry, this scaffold serves as a critical "linker-pharmacophore," offering a flexible aliphatic amine handle for amide coupling while introducing a metabolic "soft spot" or specific hydrophobic interaction via the sulfur-containing ring.[1][2]
Unlike its oxygenated analog (tetrahydrofuran), the thiolane ring provides distinct lipophilicity and electronic properties, often exploited to modulate hERG channel binding or improve blood-brain barrier (BBB) permeability in CNS drug discovery.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine |
| Molecular Formula | C₁₀H₂₀N₂S |
| Molecular Weight | 200.34 g/mol |
| Monoisotopic Mass | 200.1347 Da |
| CAS Number | Not widely listed (Custom Synthesis Category) |
| Chirality | Contains 1 Chiral Center (Thiolan-3-yl).[1][2][3][4] Typically supplied as a racemate (RS) unless chirally resolved.[1][2] |
| Physical State | Viscous oil or low-melting solid (Free base); White solid (HCl salt).[1][2] |
| Solubility | Soluble in DCM, MeOH, DMSO.[1] HCl salt soluble in water.[1][2] |
Structural Analysis & In Silico Profiling
The molecule comprises three distinct functional domains, each contributing to its utility in Structure-Activity Relationship (SAR) studies.[1][2]
-
Thiolane Headgroup (Lipophilic Anchor): The sulfur atom increases lipophilicity (LogP) compared to carbocyclic or ether analogs.[1][2] It is susceptible to metabolic oxidation (S-oxidation) to sulfoxides/sulfones, which can be a design feature for prodrugs or active metabolites.[1][2]
-
Piperidine Linker (Rigid Spacer): Provides a defined spatial separation (~5-6 Å) between the lipophilic head and the primary amine.[1][2] The basic tertiary nitrogen (pKa ~8-9) is protonated at physiological pH, improving solubility.[1][2]
-
Methanamine Tail (Reactive Handle): A primary aliphatic amine (pKa ~10.[1][2]5) that serves as a nucleophile for library synthesis (e.g., sulfonamide formation, urea synthesis, or reductive amination).
Computed Properties (Predicted)
Synthetic Methodology
To ensure high fidelity and prevent polymerization, a Protected Reductive Amination strategy is the industry standard.[1] Direct reaction of unprotected 4-(aminomethyl)piperidine can lead to uncontrolled oligomerization due to the competing nucleophilicity of the primary amine.[1][2]
Recommended Protocol: The "Boc-Route"
This protocol utilizes tert-butyl (piperidin-4-ylmethyl)carbamate to mask the primary amine, ensuring the ketone reacts exclusively with the secondary piperidine nitrogen.[1][2]
Step 1: Reductive Amination
Reagents: Tetrahydrothiophen-3-one (1.0 eq), 4-(N-Boc-aminomethyl)piperidine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).[2]
-
Imine Formation: Dissolve ketone and amine in DCE. Add catalytic acetic acid to adjust pH to ~5–6.[1][2] Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool to 0°C. Add STAB portion-wise. The mild nature of STAB prevents reduction of the ketone before iminium formation.[1]
Step 2: Deprotection
Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.[1][2]
-
Cleavage: Dissolve the intermediate in DCM. Add TFA (10–20 eq). Stir until TLC indicates consumption of starting material (~1–2 hours).[1]
-
Free Base Isolation: Concentrate in vacuo. Redissolve in DCM and wash with sat.[1][2] Na₂CO₃ (basic wash is critical to remove TFA salts).[1][2]
Figure 1: Two-step synthetic workflow ensuring regioselectivity via Boc-protection strategy.
Analytical Characterization & QC
Verifying the identity of this molecule requires distinguishing the thiolane ring signals from the piperidine signals, which can overlap in 1H NMR.[1]
1H NMR Diagnostics (CDCl₃, 400 MHz)
-
Thiolane Ring: Look for a complex multiplet pattern at δ 1.8–3.0 ppm .[1][2] The proton at the chiral center (C3 of thiolane) typically appears as a quintet-like multiplet due to coupling with adjacent CH₂ groups.[1][2]
-
Piperidine Ring:
-
Methanamine (-CH₂-N): A distinct doublet (or singlet if exchange is fast) around δ 2.5–2.6 ppm .[1][2]
-
Exchangeable Protons: The -NH₂ protons typically appear as a broad singlet at δ 1.0–2.0 ppm (concentration dependent).[1][2]
Mass Spectrometry (LC-MS)[1][2]
Handling, Stability & Safety
Oxidation Sensitivity
The thioether moiety (sulfide) is prone to oxidation.[1]
-
Risk: Exposure to air over months or strong oxidants (e.g., mCPBA, H₂O₂) will convert the sulfide to the Sulfoxide (S=O) or Sulfone (O=S=O) .
-
Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Purification Note: Avoid using bleach (hypochlorite) for cleaning glassware containing this compound residues, as it may generate heat or volatile oxidized byproducts.[1]
Stereochemical Considerations
Since the starting material (tetrahydrothiophen-3-one) is achiral but the product has a chiral center, the standard synthesis yields a racemic mixture .[1][2]
-
Resolution: If a single enantiomer is required for biological assays (to probe chiral pocket binding), use Chiral HPLC (e.g., Chiralpak AD-H column) or start with enantiopure 3-bromotetrahydrothiophene (via substitution, though less efficient).[2]
References
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Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[2]
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Meanwell, N. A. (2011).[1][2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] (Context on Thiolane/S-heterocycles in design). Link[2]
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PubChem Compound Summary. (2025). "Tetrahydrothiophen-3-one" (Precursor Data).[1][2] National Center for Biotechnology Information.[1][2] Link
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An In-depth Technical Guide to [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the novel heterocyclic compound, [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine. As a molecule incorporating both the tetrahydrothiophene and piperidinemethanamine scaffolds, it represents a promising building block in medicinal chemistry. The unique combination of a sulfur-containing heterocycle and a substituted piperidine ring offers intriguing possibilities for modulating physicochemical properties and biological activity in drug discovery programs.
This document delves into the predicted chemical properties, a proposed synthetic pathway, detailed experimental and analytical protocols for its characterization, and essential safety and handling information. The insights provided are grounded in established chemical principles and data from analogous structures, offering a robust framework for researchers venturing into the synthesis and application of this and related compounds.
Physicochemical and Predicted Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₀H₂₀N₂S | Derived from the combination of the tetrahydrothiophene (C₄H₈S) and 4-(aminomethyl)piperidine (C₆H₁₄N₂) fragments, with the loss of two hydrogen atoms upon bond formation. |
| Molecular Weight | 200.35 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low melting solid | Similar N-substituted piperidines and tetrahydrothiophene derivatives are typically liquids or low-melting solids at room temperature.[1][2] |
| Boiling Point | > 250 °C (decomposes) | Expected to be significantly higher than its precursors, 4-(aminomethyl)piperidine (~200 °C) and tetrahydrothiophene (~119 °C), due to increased molecular weight and intermolecular forces.[2][3] |
| Melting Point | 30-50 °C | A broad estimate based on similarly sized and functionalized N-alkylated piperidines. |
| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. | The presence of two amine functionalities suggests some water solubility, but the overall hydrocarbon content will limit it. It is expected to be soluble in common organic solvents. |
| pKa | pKa1 ~ 9.5-10.5 (piperidine nitrogen)pKa2 ~ 8.5-9.5 (primary amine) | The piperidine nitrogen is a secondary amine and is expected to be more basic than the primary aminomethyl group. These are typical pKa values for similar aliphatic amines. |
Proposed Synthetic Pathway: Reductive Amination
A robust and high-yielding synthetic route to [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine can be achieved through a reductive amination reaction.[3][4] This widely utilized transformation in medicinal chemistry involves the reaction of an amine with a ketone to form an intermediate imine, which is then reduced in situ to the corresponding amine.[3]
The proposed two-step synthesis starts with the readily available tetrahydrothiophen-3-one and 4-(aminomethyl)piperidine.
Scheme 1: Proposed Synthesis of [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine
Caption: Synthetic workflow diagram.
Step-by-Step Methodology:
-
To a solution of 4-(aminomethyl)piperidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C under a nitrogen atmosphere, add tetrahydrothiophen-3-one (1.1 eq).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol (with 1% triethylamine to prevent streaking) to afford the title compound.
Analytical Characterization
The identity and purity of the synthesized [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine should be confirmed using a combination of spectroscopic and chromatographic techniques. [5][6] Table 2: Analytical Characterization Methods
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic signals for the tetrahydrothiophene ring protons (multiplets around 2.0-3.5 ppm), the piperidine ring protons (multiplets around 1.5-3.0 ppm), the aminomethyl protons (a doublet around 2.6 ppm), and the N-H protons (broad singlets). The integration of these signals should be consistent with the proposed structure. [7][8] |
| ¹³C NMR | The spectrum will display distinct signals for all 10 carbon atoms in the molecule, including the carbons of the tetrahydrothiophene and piperidine rings, and the aminomethyl carbon. The chemical shifts will be indicative of their electronic environment. [9] |
| Mass Spectrometry (ESI-MS) | In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 201.36. Characteristic fragmentation patterns would likely involve cleavage of the C-N bond between the two rings and fragmentation of the piperidine ring. [2][10] |
| High-Performance Liquid Chromatography (HPLC) | A reverse-phase HPLC method can be developed to assess the purity of the compound. The peak area of the main component should be ≥95% for most research applications. [11] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary and secondary amines in the range of 3300-3500 cm⁻¹, C-H stretching vibrations around 2800-3000 cm⁻¹, and C-N stretching vibrations. |
Safety and Handling
While specific toxicity data for [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine is not available, a cautious approach to handling is warranted based on the known hazards of its parent structures, piperidine and thiophene derivatives. [12][13]
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. [14][15]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [16]* Toxicity: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage. [12]They can also be toxic if inhaled or ingested. [13][17]Thiophene and its derivatives can be irritants and may be harmful if swallowed or absorbed through the skin. [14]* Flammability: While the target molecule is not expected to be highly flammable, piperidine itself is a flammable liquid. [13]Keep away from heat, sparks, and open flames. * Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [13][15]* Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications in Drug Discovery
The structural motif of [1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine holds significant potential in medicinal chemistry. The piperidine ring is a privileged scaffold in numerous FDA-approved drugs, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. [18]The aminomethyl group provides a key attachment point for further chemical modification.
The tetrahydrothiophene moiety introduces a sulfur atom, which can engage in unique interactions with biological targets and influence the overall lipophilicity and electronic properties of the molecule. Thiophene and its derivatives are found in a variety of biologically active compounds with a wide range of therapeutic applications. [19][20][21][22]The combination of these two heterocyclic systems in a single molecule could lead to the discovery of novel therapeutic agents with unique pharmacological profiles.
Conclusion
[1-(Tetrahydrothiophen-3-yl)piperidin-4-yl]methanamine is a novel chemical entity with promising potential as a building block for the synthesis of new drug candidates. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible and efficient synthetic route via reductive amination, and detailed protocols for its characterization. By adhering to the outlined safety precautions, researchers can confidently synthesize and explore the utility of this compound in their drug discovery endeavors. The unique structural features of this molecule offer a rich platform for the development of next-generation therapeutics.
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4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine structure
An In-depth Technical Guide to the Structure, Synthesis, and Potential Applications of 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine
Abstract
This technical guide provides a comprehensive analysis of the novel chemical entity, 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine. As this compound is not extensively documented in current scientific literature, this paper constructs a robust theoretical framework based on the well-established chemistry of its constituent heterocyclic scaffolds: piperidine and tetrahydrothiophene. We present a detailed elucidation of its proposed structure, a plausible and detailed synthetic route via reductive amination, and a full profile of predicted physicochemical and spectroscopic data for its characterization. Furthermore, by leveraging the known pharmacological significance of its core moieties, we explore the potential therapeutic applications and future research directions for this promising molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in medicinal chemistry.
Introduction: Unveiling a Novel Heterocyclic Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile template for introducing diverse functionalities.[4] Similarly, sulfur-containing heterocycles like tetrahydrothiophene are recognized for their unique chemical properties and biological activities, often acting as bioisosteres for other ring systems.[5][6][7]
The compound 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine represents a unique amalgamation of these two privileged scaffolds. While direct literature on this specific molecule is sparse, its structure suggests significant potential for novel biological activity. This guide aims to provide a foundational understanding of this compound by:
-
Proposing and analyzing its core structure.
-
Detailing a robust, hypothetical synthetic pathway.
-
Predicting its key analytical and spectroscopic characteristics.
-
Speculating on its potential as a scaffold in drug discovery programs.
This document serves as a theoretical yet chemically sound blueprint for the synthesis, characterization, and exploration of 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine.
Structural Elucidation and Predicted Physicochemical Profile
The proposed structure combines the 4-(aminomethyl)piperidine unit with a tetrahydrothiophene ring via a nitrogen-carbon bond at the 3-position of the thiophene ring.
Chemical Structure and Nomenclature
-
IUPAC Name: (1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)methanamine
-
Molecular Formula: C₁₀H₂₀N₂S
-
Molecular Weight: 200.35 g/mol
Caption: Proposed structure of 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, which are crucial for assessing the molecule's drug-likeness and potential pharmacokinetic behavior.
| Property | Predicted Value | Method |
| LogP (Octanol/Water Partition) | 1.5 - 2.0 | Computational (e.g., XLogP3) |
| Topological Polar Surface Area | ~50.3 Ų | Computational |
| Hydrogen Bond Donors | 2 | Rule-based |
| Hydrogen Bond Acceptors | 2 | Rule-based |
| pKa (most basic) | 9.5 - 10.5 (Piperidine N) | Estimation from similar amines |
| Rotatable Bonds | 2 | Rule-based |
These predicted values suggest that the molecule adheres to common guidelines for oral bioavailability (e.g., Lipinski's Rule of Five), making it an attractive candidate for drug development.
Proposed Synthesis and Experimental Protocol
A logical and efficient approach to synthesizing the target molecule is through the reductive amination of a tetrahydrothiophene ketone with 4-(aminomethyl)piperidine. This method is widely used in medicinal chemistry for its reliability and operational simplicity in forming C-N bonds.
Retrosynthetic Analysis and Strategy
The C-N bond connecting the two heterocyclic rings is the key disconnection point. This leads back to two readily accessible starting materials: 4-(aminomethyl)piperidine and tetrahydrothiophen-3-one .
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol (Hypothetical)
Objective: To synthesize 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine via a one-pot reductive amination reaction.
Materials:
-
Tetrahydrothiophen-3-one (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(aminomethyl)piperidine (1.0 eq) and anhydrous dichloromethane.
-
Imine Formation: Add tetrahydrothiophen-3-one (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion. The progress can be monitored by thin-layer chromatography (TLC).
-
Causality Insight: The acidic catalyst is crucial for protonating the ketone's carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen. The subsequent dehydration to the iminium ion is also acid-catalyzed.
-
-
Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Expertise Note: NaBH(OAc)₃ is the reducing agent of choice for this transformation. It is mild enough not to reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion. Its use avoids the need for pH control that is often required with stronger reducing agents like sodium cyanoborohydride.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting materials and the formation of the product by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude residue can be purified by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) as the eluent, to yield the pure 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine.
Predicted Spectroscopic Data for Structural Confirmation
The following table outlines the predicted spectroscopic data that would be essential for confirming the identity and purity of the synthesized product.
| Technique | Predicted Data |
| ¹H NMR | Piperidine Ring: Broad multiplets from δ 1.2-3.2 ppm. Aminomethyl Group: A doublet around δ 2.6-2.8 ppm (-CH₂-NH₂). Tetrahydrothiophene Ring: Multiplets from δ 2.5-3.5 ppm. |
| ¹³C NMR | Piperidine Carbons: Peaks in the range of δ 25-55 ppm. Aminomethyl Carbon: A peak around δ 45-50 ppm. Tetrahydrothiophene Carbons: Peaks in the range of δ 30-60 ppm. |
| IR (Infrared) | N-H Stretch: Broad absorption band around 3300-3400 cm⁻¹ (from primary amine). C-H Stretch: Peaks around 2850-2950 cm⁻¹. N-H Bend: Absorption around 1600-1650 cm⁻¹. C-N Stretch: Peaks in the 1000-1250 cm⁻¹ region. |
| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z = 200. High-Resolution MS (HRMS): Calculated m/z for C₁₀H₂₁N₂S⁺ [M+H]⁺ would be 201.1425. Key fragments would correspond to the loss of the aminomethyl group or cleavage of the piperidine ring. |
Potential Applications and Future Research
The unique hybrid structure of 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine makes it a compelling candidate for investigation in several therapeutic areas.
-
CNS Disorders: Piperidine derivatives are well-represented in drugs targeting the central nervous system, including antipsychotics and treatments for Alzheimer's disease.[1][11] The lipophilicity and structural features of this compound may allow it to cross the blood-brain barrier.
-
Antimicrobial Agents: Thiophene and its derivatives have shown a broad spectrum of antibacterial and antifungal activities.[7][12] This scaffold could be explored for the development of new anti-infective agents.
-
Anticancer Therapy: Both piperidine and thiophene cores are found in various anticancer agents.[3][5] The novel combination could lead to compounds with unique mechanisms of action against cancer-related signaling pathways.
Future Research Directions:
-
Stereoselective Synthesis: The tetrahydrothiophene ring contains a chiral center at the C3 position. Future work should focus on the stereoselective synthesis of the (R)- and (S)-enantiomers to investigate whether biological activity is stereospecific.
-
Analogue Synthesis (SAR Studies): A library of analogues could be synthesized by modifying the substitution on the piperidine ring or by exploring different isomers of the tetrahydrothiophene attachment (e.g., at the 2-position).
-
Biological Screening: The compound and its analogues should be subjected to a broad panel of biological assays to identify potential therapeutic targets and validate the hypotheses outlined above.
Conclusion
While 4-Aminomethyl-1-(tetrahydrothiophen-3-yl)piperidine may be a novel entity, a thorough analysis of its constituent parts provides a strong foundation for its synthesis and exploration. This guide has detailed its proposed structure, offered a robust and practical synthetic protocol, and predicted the analytical data necessary for its characterization. The convergence of the pharmacologically significant piperidine and tetrahydrothiophene scaffolds within a single, drug-like molecule makes it a high-priority target for synthesis and evaluation in modern drug discovery programs.
References
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- PubMed. (2023, February 2).
- ResearchGate. (2002, May). Tetrahydrothiophene (“Thiophane”)
- Keimer, A., & Haut, F.-L. (n.d.). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin.
- ChemScene. (n.d.). 1210824-96-6 | 4-(Aminomethyl)piperidine hcl.
- PubChem. (n.d.). 4-(Aminomethyl)piperidine.
- PubMed Central (PMC). (n.d.).
- Chem-Impex. (n.d.). 4-(Aminomethyl)piperidine.
- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)piperidine 96 7144-05-0.
- Benchchem. (n.d.). (4-(Aminomethyl)piperidin-1-yl)(5-iodothiophen-3-yl)methanone.
- ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum.
- ChemicalBook. (n.d.). 4-(Aminomethyl)piperidine CAS#: 7144-05-0.
- Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review.
- The Significance of Thiophene in Medicine: A Systematic Review of the Liter
- Synthesis of aminomethylated 4-fluoropiperidines and 3- fluoropyrrolidines. (n.d.).
- PubMed. (2000, January 27). Novel 3-aminomethyl- and 4-aminopiperidine analogues of 1-[2-(diphenylmethoxy)ethyl]-4-(3-phenylpropyl)
- PrepChem.com. (n.d.). Synthesis of EXAMPLE 12 Step 1: 4-aminomethyl-1-(3,5-didodecylsulfonyl-2-nitrobenzoyl)piperidine hydrochloride.
- Sigma-Aldrich. (n.d.). 4-(Aminomethyl)piperidine 96 7144-05-0.
- PubMed. (n.d.). Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists. Part 1: aryloxypropanolaminomethylpiperidines.
- Google Patents. (n.d.). US5272157A - Derivatives of 4-(aminomethyl)
- Wikipedia. (n.d.). Piperidine.
- Sigma-Aldrich. (n.d.). 4-[(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine.
- CHEM-IS-TRY Inc. (n.d.). 4-(AMINOMETHYL) PIPERIDINE.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 1-(4-(Aminomethyl)piperidin-1-yl)
- MDPI. (n.d.).
- MDPI. (2023, December 3). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.
- Thieme. (2023, March 15). Application of Chiral Piperidine Scaffolds in Drug Design.
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Methodological & Application
Synthesis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine from 4-aminomethylpiperidine
An Application Note and Protocol for the Synthesis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Introduction: The Strategic Importance of Substituted Piperidines
The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties such as enhanced solubility and metabolic stability.[1] Specifically, N-substituted 4-aminomethylpiperidines are key building blocks in the development of a wide range of therapeutic agents, from CCR5 antagonists for HIV-1 to novel acetylcholinesterase inhibitors.[2][3] The target molecule, [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, combines the piperidine core with a sulfur-containing heterocyclic moiety, the thiolan-3-yl group, presenting a unique scaffold for exploring new chemical space in drug discovery.
This application note provides a detailed, field-proven protocol for the synthesis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine from 4-aminomethylpiperidine and tetrahydrothiophen-3-one via reductive amination. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering a comprehensive guide for researchers in synthetic and medicinal chemistry.
Synthetic Strategy: Reductive Amination
The most efficient and direct pathway for constructing the target C-N bond is through reductive amination. This powerful one-pot reaction involves the condensation of a carbonyl compound (tetrahydrothiophen-3-one) with an amine (4-aminomethylpiperidine) to form an intermediate iminium ion, which is then reduced in situ to the desired amine product.[4]
Overall Reaction Scheme:
(A proper chemical drawing would be here, showing 4-aminomethylpiperidine reacting with tetrahydrothiophen-3-one in the presence of NaBH(OAc)3 to yield the product.)
Mechanistic Insight: The Critical Role of Reagent Selection
The success of a reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting ketone. This dictates the choice of the reducing agent.
-
The Iminium Intermediate: The reaction initiates with the nucleophilic attack of the piperidine nitrogen of 4-aminomethylpiperidine on the carbonyl carbon of tetrahydrothiophen-3-one. Subsequent dehydration, often catalyzed by a mild acid, forms a transient iminium ion. This electrophilic species is the target for reduction.
-
Why Sodium Triacetoxyborohydride (STAB)? While various reducing agents exist, sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for this transformation for several key reasons:
-
Chemoselectivity: STAB is a mild hydride donor that reacts significantly faster with protonated imines and iminium ions than with ketones or aldehydes.[5][6][7] This prevents the undesired side reaction where the starting ketone is reduced to an alcohol.
-
Safety and Convenience: Unlike sodium cyanoborohydride (NaBH₃CN), another common reagent for this reaction, STAB is non-toxic and does not risk contaminating the product with cyanide byproducts.[6]
-
Reaction Conditions: It is effective in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which are ideal for this reaction.[5][8]
-
The overall workflow for this synthesis is designed for efficiency and high yield, incorporating best practices for reaction setup, monitoring, and purification.
Caption: Experimental workflow for the synthesis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 4-Aminomethylpiperidine | C₆H₁₄N₂ | 114.19 | 5.0 | 571 mg | Starting amine |
| Tetrahydrothiophen-3-one | C₄H₆OS | 102.16 | 5.0 | 511 mg | Starting ketone |
| Sodium Triacetoxyborohydride (STAB) | C₆H₁₀BNaO₆ | 211.94 | 7.5 | 1.59 g | Reducing agent (1.5 eq) |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL | Anhydrous reaction solvent |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | - | ~50 mL | For quenching |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~150 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying agent |
| Silica Gel | SiO₂ | 60.08 | - | As needed | For column chromatography |
Safety Precautions:
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
1,2-Dichloroethane and dichloromethane are halogenated solvents; handle with care and dispose of waste properly.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release hydrogen gas upon contact with water.[8]
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-aminomethylpiperidine (571 mg, 5.0 mmol) and tetrahydrothiophen-3-one (511 mg, 5.0 mmol).
-
Add 50 mL of anhydrous 1,2-dichloroethane (DCE).
-
Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes to establish an inert atmosphere.
-
-
Imine Formation:
-
Stir the mixture at room temperature for 30-60 minutes. This allows for the initial formation of the iminium ion intermediate. For less reactive substrates, a catalytic amount of acetic acid (1-2 equivalents) can be added to accelerate this step.[5]
-
-
Reduction:
-
Slowly add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) to the reaction mixture in three portions over 15 minutes. The portion-wise addition helps to control any potential exotherm.
-
Allow the reaction to stir at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] A typical TLC system would be DCM/Methanol (e.g., 9:1) with a suitable stain (e.g., ninhydrin or potassium permanganate). The reaction is complete when the starting materials are consumed (typically 2-4 hours).
-
-
Work-up:
-
Once the reaction is complete, carefully quench the mixture by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is typically effective for separating the product from any unreacted starting material or byproducts.
-
Product Characterization
The purified product, [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, should be characterized to confirm its identity and purity.
-
¹H NMR: Expect characteristic signals for the piperidine ring protons, the aminomethyl group (-CH₂NH₂), and the thiolan ring protons.
-
¹³C NMR: Expect distinct signals for each carbon atom in the molecule.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 215.15.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching vibrations for the primary amine.
Caption: Chemical pathway of the reductive amination reaction.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield / Slow Reaction | Incomplete formation of the iminium ion intermediate. | Add a catalytic amount of acetic acid (1-2 eq.) to the initial mixture to promote imine formation.[7] Gentle heating (40-50 °C) may also be applied. |
| Deactivation of the reducing agent by moisture. | Ensure all glassware is oven-dried and use anhydrous solvents. Handle STAB quickly in an inert atmosphere. | |
| Formation of Alcohol Byproduct | Reduction of the starting ketone. | This indicates the reducing agent is not selective enough. STAB is highly selective; this issue is rare but could occur if a less selective agent like NaBH₄ is used.[9] |
| Over-alkylation Side Products | The product amine reacts further with the ketone. | Use stoichiometric amounts of the amine and ketone. A stepwise procedure (forming the imine first, then adding the reducing agent) can also minimize this.[9] |
| Difficult Purification | Close-running spots on TLC. | Optimize the chromatography solvent system. A small percentage of triethylamine or ammonia in the mobile phase can improve peak shape for basic amines. |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]
-
Medley, J. W., & Myers, A. G. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
-
Gong, P., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3747-3750. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Hassan, S. W., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7935. [Link]
-
Defense Technical Information Center. (1987). Piperidine Synthesis. [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
-
Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link]
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- 3. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Reductive amination protocol for tetrahydrothiophen-3-one and piperidines
Application and Protocol Guide:
Synthesis of 3-(Piperidin-1-yl)tetrahydrothiophene via One-Pot Reductive Amination
Senior Application Scientist: Dr. Gemini
Abstract
This comprehensive guide details a robust and efficient one-pot protocol for the synthesis of 3-(piperidin-1-yl)tetrahydrothiophene through the reductive amination of tetrahydrothiophen-3-one with piperidine. The core of this methodology is the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that facilitates high-yield conversion by preferentially reducing the in-situ formed iminium ion intermediate over the starting ketone. This document provides an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, troubleshooting strategies, and critical safety considerations. Designed for researchers in medicinal chemistry and drug development, this guide serves as a practical resource for synthesizing substituted heterocyclic amines, a scaffold prevalent in numerous pharmacologically active compounds.
Introduction and Scientific Rationale
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable physicochemical properties such as aqueous solubility and metabolic stability. Similarly, the tetrahydrothiophene ring is a key sulfur-containing heterocycle found in various bioactive molecules. The combination of these two scaffolds into a single molecule, 3-(piperidin-1-yl)tetrahydrothiophene, presents a valuable building block for the exploration of new chemical space in drug discovery programs.
Reductive amination stands as one of the most powerful and versatile methods for the formation of C-N bonds and the synthesis of secondary and tertiary amines.[1][2] This method circumvents the challenges of over-alkylation often encountered with direct alkylation of amines.[1] The reaction proceeds through the condensation of a carbonyl compound (tetrahydrothiophen-3-one) with an amine (piperidine) to form an intermediate iminium ion, which is then reduced to the target amine.[3][4]
The choice of reducing agent is paramount to the success of a one-pot reductive amination.[4] While strong hydrides like sodium borohydride (NaBH₄) can be used, they risk the premature reduction of the starting ketone, leading to undesired alcohol byproducts and reduced yields.[1][5] Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation due to its exceptional selectivity.[4][6] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, making it slow to react with ketones but highly reactive towards the more electrophilic iminium ion intermediate.[6] This selectivity allows all reagents to be combined in a single reaction vessel, simplifying the procedure and maximizing efficiency.[6]
Reaction Mechanism and Workflow
The reductive amination process follows a well-established mechanistic pathway. The key steps are outlined below and visualized in the accompanying diagrams.
-
Nucleophilic Attack: Piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of tetrahydrothiophen-3-one to form a tetrahedral intermediate known as a hemiaminal (or carbinolamine).[7]
-
Dehydration to Iminium Ion: Under the reaction conditions, the hemiaminal undergoes dehydration (loss of a water molecule) to form a resonance-stabilized iminium ion. This step can be facilitated by the presence of a mild acid.[3][8]
-
Hydride Reduction: The selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing the C=N double bond to a C-N single bond and yielding the final tertiary amine product.[6]
Diagram 1: Reaction Mechanism
Caption: Step-by-step overview of the experimental procedure.
Detailed Experimental Protocol
Materials and Reagents:
-
Tetrahydrothiophen-3-one (1.0 equiv.)
-
Piperidine (1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add tetrahydrothiophen-3-one (1.0 equiv.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Amine Addition: Add piperidine (1.1 equiv.) to the solution via syringe. Stir the mixture at room temperature for 20-30 minutes.
-
Reducing Agent Addition: Cool the flask in an ice bath to 0 °C. Slowly add sodium triacetoxyborohydride (1.5 equiv.) to the stirred solution in small portions over 10-15 minutes. Note: The addition may cause some gas evolution.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting ketone. [5]6. Quenching: Once the reaction is complete, carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). [5]Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(piperidin-1-yl)tetrahydrothiophene.
Characterization and Expected Results
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expect to see characteristic signals for the piperidine ring protons (typically in the 1.4-1.7 ppm and 2.3-2.6 ppm regions) and the tetrahydrothiophene ring protons. The proton at the C3 position (adjacent to the nitrogen) will likely appear as a multiplet.
-
¹³C NMR: Signals corresponding to the carbons of both heterocyclic rings should be present.
-
High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass measurement of the molecular ion ([M+H]⁺), confirming the elemental composition. For C₉H₁₇NS, the expected exact mass is approximately 171.1082.
-
Yield: Typical yields for this reaction, after purification, are expected to be in the range of 70-90%.
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive reducing agent due to moisture exposure. [9] 2. Insufficient reaction time. 3. Low reactivity of substrates. | 1. Use fresh, high-quality NaBH(OAc)₃ and ensure all glassware and solvents are anhydrous. Handle the reagent under an inert atmosphere. [9][10] 2. Extend the reaction time and continue monitoring by TLC/LC-MS. 3. Gentle heating (e.g., to 35-40 °C) may be required. [5]Adding 1-2 equivalents of acetic acid can catalyze iminium ion formation. [4][8] |
| Formation of Alcohol Byproduct | 1. Use of a non-selective reducing agent (e.g., NaBH₄). 2. Presence of excessive water in the reaction. | 1. Ensure the use of NaBH(OAc)₃, which is highly selective for the iminium ion over the ketone. [4][6] 2. Re-verify that all solvents and reagents are anhydrous. |
| Recovery of Starting Materials | Incomplete formation of the iminium ion intermediate. | Add a catalytic amount of acetic acid (0.5-1.0 equiv.) to the reaction mixture before adding the reducing agent to facilitate dehydration. [8] |
| Complex Mixture of Products | Potential for side reactions or degradation. | Ensure the reaction is performed at room temperature unless gentle heating is necessary. Overheating can sometimes lead to side products. Purify the crude product carefully using column chromatography. |
Safety and Handling Precautions
All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Tetrahydrothiophen-3-one & Piperidine: These reagents may be irritants or harmful. Avoid inhalation of vapors and contact with skin and eyes.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Handle exclusively in a fume hood.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is water-reactive. In contact with water or moisture, it can release flammable gases. [9][11]It is also a skin and eye irritant. [9][12] * Storage: Store in a cool, dry place, tightly sealed, preferably under an inert atmosphere. [9] * Handling: Avoid contact with moisture. [11]Wear appropriate PPE. [10][12] * Quenching: Quench reactions slowly and carefully, as the process can release gas.
References
- Safety And Handling Guidelines For Sodium Triacetoxyborohydride. (2024, August 28). lifechem pharma.
- SAFETY DATA SHEET - Sodium Triacetoxyborohydride. (2025, May 22). TCI Chemicals.
- Optimization of the reaction conditions for the reductive amination of aldehydes.
- Sodium triacetoxyborohydride Safety D
- Sodium triacetoxyborohydride Safety D
- SODIUM TRIACETOXY BOROHYDRIDE FOR SYNTHESIS MSDS. (2017, June 06). Loba Chemie.
- Optimization of the reaction conditions for the reductive amination of triglycerides.
-
Reagent Friday: Sodium Triacetoxyborohydride [NaBH(OAc)3]. (2017, September 01). Master Organic Chemistry. [Link]
-
Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]
-
Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. National Center for Biotechnology Information. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (2026, February 07). ResearchGate. [Link]
-
Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]
-
Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]
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Application Notes and Protocols: Leveraging [1-(Thiolan-3-yl)piperidin-4-yl]methanamine for Novel GPCR Ligand Synthesis
Abstract
This technical guide provides a comprehensive framework for the utilization of the novel building block, [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, in the synthesis of potential G-protein coupled receptor (GPCR) ligands. We present a detailed, hypothetical synthetic protocol for the core scaffold and its subsequent elaboration into a diverse chemical library. Furthermore, this document outlines established methodologies for the biological evaluation of these synthesized compounds, including binding and functional assays, to characterize their activity at a target GPCR. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics targeting the GPCR superfamily.
Introduction: The Strategic Value of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine in GPCR Drug Discovery
G-protein coupled receptors (GPCRs) represent one of the most significant classes of drug targets in the human genome, implicated in a vast array of physiological processes and diseases.[1][2] The design of novel ligands with high affinity and selectivity for specific GPCRs remains a cornerstone of modern drug discovery.[3] The selection of the core scaffold is a critical decision that dictates the physicochemical and pharmacological properties of the resulting compounds.[4]
The bifunctional nature of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, featuring a secondary amine on the piperidine ring and a primary exocyclic amine, offers a versatile platform for combinatorial library synthesis. The piperidine moiety is a "privileged scaffold" in medicinal chemistry, known to impart favorable pharmacokinetic properties.[4][5] The incorporation of a thiolane ring introduces a unique three-dimensional structural element and a sulfur heteroatom, which can engage in specific interactions with the target receptor.[6][7] This combination of a rigid piperidine core with the flexible thiolane substituent provides an opportunity to explore novel chemical space and develop ligands with unique structure-activity relationships (SAR).
Synthesis of the Core Scaffold: [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
The following is a proposed, robust protocol for the multi-step synthesis of the title compound, commencing from commercially available starting materials.
Protocol 2.1: Synthesis of tert-butyl (1-(thiolan-3-yl)piperidin-4-yl)methylcarbamate
This initial step involves the reductive amination of N-Boc-4-piperidone with 3-aminothiolane.
Materials:
-
N-Boc-4-piperidone
-
3-Aminothiolane hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of N-Boc-4-piperidone (1.0 eq) in DCM, add 3-aminothiolane hydrochloride (1.1 eq) and TEA (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add STAB (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the desired product.
Protocol 2.2: Boc-Deprotection to Yield [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
The final step involves the removal of the Boc protecting group to yield the free primary amine.
Materials:
-
tert-butyl (1-(thiolan-3-yl)piperidin-4-yl)methylcarbamate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the product from Protocol 2.1 in 4M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt of the title compound.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield [1-(Thiolan-3-yl)piperidin-4-yl]methanamine hydrochloride.
Elaboration of the Core Scaffold: Synthesis of a GPCR Ligand Library
The primary amine of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine serves as a key handle for diversification. The following protocol describes a general method for amide bond formation.
Protocol 3.1: Amide Coupling with Carboxylic Acids
Materials:
-
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine hydrochloride
-
A diverse set of carboxylic acids (R-COOH)
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of a selected carboxylic acid (1.0 eq) in DMF, add PyBOP (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine hydrochloride (1.2 eq) in DMF.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the desired amide derivative.
Biological Evaluation of Synthesized Ligands
Once a library of compounds has been synthesized, their biological activity at a target GPCR must be assessed. The following are standard protocols for in vitro characterization.
Protocol 4.1: Radioligand Binding Assay
This assay determines the affinity of the synthesized compounds for the target receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand)
-
Synthesized compounds (test ligands)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
In a 96-well plate, add cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test ligand.
-
For non-specific binding determination, include a high concentration of a known unlabeled ligand.
-
Incubate the plate at a specified temperature for a set time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, then add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value for each test compound and subsequently determine the Ki value using the Cheng-Prusoff equation.
Protocol 4.2: G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of a ligand to activate G-protein signaling.
Materials:
-
Cell membranes expressing the target GPCR and associated G-protein
-
[³⁵S]GTPγS
-
GDP
-
Synthesized compounds (test ligands)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
Procedure:
-
Pre-incubate cell membranes with the test compounds at various concentrations.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate at 30°C for a specified time.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Determine the EC₅₀ and Emax values for each compound to classify them as agonists, partial agonists, or antagonists.
Data Presentation and Visualization
Table 1: Hypothetical Physicochemical and Pharmacological Data for a Series of Synthesized Ligands
| Compound ID | R-Group | Molecular Weight ( g/mol ) | cLogP | IC₅₀ (nM) (Binding Assay) | EC₅₀ (nM) (Functional Assay) | Emax (%) |
| LIG-001 | Phenyl | 316.48 | 2.85 | 150 | >1000 | <10 |
| LIG-002 | 4-Chlorophenyl | 350.92 | 3.54 | 75 | >1000 | <10 |
| LIG-003 | 2-Thienyl | 322.50 | 2.11 | 25 | 50 | 95 |
| LIG-004 | 3-Pyridyl | 317.46 | 1.98 | 90 | 120 | 80 |
| LIG-005 | Cyclohexyl | 322.54 | 3.15 | 250 | >1000 | <10 |
Diagram 1: Generalized GPCR Signaling Pathway
Caption: A simplified diagram of a typical G-protein coupled receptor signaling cascade.
Diagram 2: Experimental Workflow for GPCR Ligand Discovery
Caption: A workflow diagram illustrating the process from synthesis to lead optimization.
Conclusion
The novel scaffold, [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, presents a promising starting point for the development of new GPCR ligands. Its modular synthesis allows for the creation of diverse chemical libraries, and the outlined biological evaluation protocols provide a clear path for characterizing the pharmacological properties of the synthesized compounds. The unique combination of the piperidine and thiolane moieties offers the potential to discover ligands with improved affinity, selectivity, and pharmacokinetic profiles.
References
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-
Kumar, A., & Kumar, A. (2021). Synthetic access to thiolane-based therapeutics and biological activity studies. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). The Emerging Role of Thiane-4-thiol in Medicinal Chemistry: Application Notes and Protocols.
-
Various Authors. (2025). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. Retrieved from [Link]
-
Esvan, Y. J., et al. (2015). Tactical Approaches to Interconverting GPCR Agonists and Antagonists. ACS Publications. Retrieved from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved from [Link]
-
Mittal, M., et al. (2025). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Potential of Thiophene in Drug Design: A Focus on 2-(2-Thienyl)ethyl Toluene-p-Sulphonate. Retrieved from [Link]
-
de Graaf, C., et al. (2018). Aminergic GPCR–Ligand Interactions: A Chemical and Structural Map of Receptor Mutation Data. Journal of Medicinal Chemistry. Retrieved from [Link]
- BenchChem. (2025). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
-
Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. Retrieved from [Link]
-
Congreve, M., et al. (2011). Progress in Structure Based Drug Design for G Protein-Coupled Receptors. PMC. Retrieved from [Link]
-
Freie Universität Berlin. (2023). Tailored ligands for G-protein coupled receptors. Retrieved from [Link]
-
Cambridge Healthtech Institute. (n.d.). GPCR-Targeted Drug Design. Retrieved from [Link]
-
Katritch, V., et al. (2014). What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands?. PMC. Retrieved from [Link]
-
Arimitsu, E., et al. (2018). Functional G-Protein-Coupled Receptor (GPCR) Synthesis: The Pharmacological Analysis of Human Histamine H1 Receptor (HRH1) Synthesized by a Wheat Germ Cell-Free Protein Synthesis System Combined with Asolectin Glycerosomes. Frontiers in Pharmacology. Retrieved from [Link]
-
Various Authors. (2007). Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. PubMed. Retrieved from [Link]
-
Various Authors. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. Retrieved from [Link]
-
Liana, A., et al. (2018). Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts. PMC. Retrieved from [Link]
-
S. Paul Jones, et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Retrieved from [Link]
- BenchChem. (2025). chemical properties of Ethyl-piperidin-4-ylmethyl-amine.
-
PubChem. (2025). 1-(1-Acetylpiperidin-3-yl)methanamine. Retrieved from [Link]
-
Various Authors. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Retrieved from [Link]
-
Various Authors. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. MDPI. Retrieved from [Link]
-
Various Authors. (2025). Molecular Structure and GPR35 Receptor Docking of 1,3-Phenylene Bis-Oxalamide Derivatives. MDPI. Retrieved from [Link]
-
Various Authors. (2023). May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. MDPI. Retrieved from [Link]
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Application Note: Accelerated Synthesis of Novel Scaffolds via Microwave-Assisted Reactions of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone of privileged structures, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an invaluable scaffold for interacting with biological targets. The specific building block, [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, offers a unique combination of a lipophilic thiolane ring, a basic piperidine core, and a reactive primary amine, presenting a rich platform for the synthesis of diverse chemical libraries. This application note provides a comprehensive guide to leveraging microwave-assisted organic synthesis (MAOS) for the rapid and efficient derivatization of this promising scaffold, with a focus on two high-impact reactions: amide bond formation and reductive amination.
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages over conventional heating methods.[2] These benefits include dramatically reduced reaction times, often from hours to minutes, improved product yields, and enhanced purity profiles.[2][3] By utilizing microwave energy to directly and efficiently heat the reaction mixture, localized superheating can be achieved, leading to accelerated reaction rates.[2] This technology is particularly well-suited for high-throughput synthesis and the rapid exploration of chemical space, which are critical in the early stages of drug discovery.
Core Principles of Microwave-Assisted Synthesis
Microwave-assisted synthesis relies on the ability of a material to absorb microwave energy and convert it into heat. This process is primarily driven by two mechanisms: dipolar rotation and ionic conduction. Polar molecules, such as the solvents and reagents used in the protocols below, attempt to align themselves with the rapidly oscillating electric field of the microwaves. The resulting friction generates heat. Similarly, the movement of ions in the reaction mixture under the influence of the electric field contributes to the heating process. This direct and uniform heating of the reaction volume avoids the temperature gradients often associated with conventional heating methods, leading to more consistent and reproducible results.[2]
Application 1: Rapid Amide Bond Formation
The amide bond is a fundamental linkage in a vast array of pharmaceuticals.[4] Microwave-assisted amide coupling provides a rapid and efficient means to synthesize libraries of amides from [1-(Thiolan-3-yl)piperidin-4-yl]methanamine and a variety of carboxylic acids.
Protocol: Microwave-Assisted Amide Coupling
This protocol describes a general procedure for the microwave-assisted synthesis of an amide derivative of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
Reagents and Materials:
-
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine
-
Carboxylic acid of interest
-
Coupling agent (e.g., HBTU, HATU, or EDC/HOBt)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, or Acetonitrile - ACN)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Experimental Procedure:
-
To a 10 mL microwave synthesis vial, add the carboxylic acid (1.0 eq).
-
Add the coupling agent (1.1 eq) and, if required, the auxiliary coupling agent (e.g., HOBt, 1.1 eq).
-
Add the solvent (3-5 mL) to dissolve the reagents.
-
Add [1-(Thiolan-3-yl)piperidin-4-yl]methanamine (1.0 eq) to the reaction mixture.
-
Finally, add the base (e.g., DIPEA, 2.0-3.0 eq).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at the specified temperature and time (see Table 1 for typical conditions).
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Table 1: Representative Conditions for Microwave-Assisted Amide Coupling
| Parameter | Value |
| Temperature | 100-150 °C |
| Time | 5-20 minutes |
| Power | 100-300 W (dynamic power control) |
| Solvent | DMF or ACN |
Causality Behind Experimental Choices:
-
Coupling Agents: Reagents like HBTU and HATU are highly efficient for amide bond formation by activating the carboxylic acid.[5] EDC in combination with HOBt is another common and effective system.[6]
-
Base: DIPEA is a non-nucleophilic base used to neutralize the acidic byproducts of the coupling reaction and to facilitate the deprotonation of the amine.
-
Solvent: DMF and ACN are polar aprotic solvents that are excellent at absorbing microwave energy and have high boiling points, allowing for reactions to be conducted at elevated temperatures under pressure.
-
Microwave Parameters: The high temperatures and short reaction times are chosen to significantly accelerate the rate of the amide bond formation, a reaction that can be sluggish at room temperature.[7][8]
Caption: Workflow for Microwave-Assisted Amide Synthesis.
Application 2: Efficient Reductive Amination
Reductive amination is a cornerstone of amine synthesis, allowing for the formation of carbon-nitrogen bonds through the reaction of a carbonyl compound with an amine, followed by reduction of the intermediate imine or enamine.[9][10] Microwave assistance can drastically shorten the time required for this two-step, one-pot reaction.[9][11]
Protocol: Microwave-Assisted Reductive Amination
This protocol outlines a general method for the reductive amination of an aldehyde or ketone with [1-(Thiolan-3-yl)piperidin-4-yl]methanamine under microwave irradiation.
Reagents and Materials:
-
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine
-
Aldehyde or ketone of interest
-
Reducing agent (e.g., Sodium triacetoxyborohydride - STAB)
-
Solvent (e.g., 1,2-Dichloroethane - DCE, or Tetrahydrofuran - THF)
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Experimental Procedure:
-
To a 10 mL microwave synthesis vial, add the aldehyde or ketone (1.2 eq).
-
Add [1-(Thiolan-3-yl)piperidin-4-yl]methanamine (1.0 eq).
-
Add the solvent (3-5 mL).
-
Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the stirred solution.
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer and irradiate at the specified temperature and time (see Table 2 for typical conditions).
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary or tertiary amine.
Table 2: Representative Conditions for Microwave-Assisted Reductive Amination
| Parameter | Value |
| Temperature | 80-140 °C |
| Time | 10-30 minutes |
| Power | 100-300 W (dynamic power control) |
| Solvent | DCE or THF |
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[10] It is less sensitive to moisture than other borohydride reagents.
-
Solvent: DCE and THF are common solvents for reductive amination and are suitable for microwave heating.
-
Microwave Parameters: The elevated temperatures achieved with microwave heating accelerate both the formation of the imine/enamine intermediate and its subsequent reduction, leading to a significant reduction in overall reaction time compared to conventional methods which can take several hours to overnight.[9][12]
Caption: Workflow for Microwave-Assisted Reductive Amination.
Conclusion and Future Perspectives
The protocols detailed in this application note demonstrate the power and efficiency of microwave-assisted synthesis for the derivatization of the versatile [1-(Thiolan-3-yl)piperidin-4-yl]methanamine scaffold. By significantly reducing reaction times and often improving yields, this technology enables the rapid generation of diverse chemical libraries for screening in drug discovery programs. The principles and methods described herein can be readily adapted to a wide range of carboxylic acids, aldehydes, and ketones, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. As the demand for novel chemical entities continues to grow, the adoption of enabling technologies like microwave-assisted synthesis will be paramount to accelerating the pace of innovation in pharmaceutical research.
References
-
Mata, E. G. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI. [Link]
-
Lehmann, F., & Scobie, M. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Synthesis, 2008(11), 1679–1681. [Link]
-
Wang, Y., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry. [Link]
-
Mata, E. G. (2023). Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. IRIS-AperTO. [Link]
-
Bailey, H. V., Heaton, W., Vicker, N., & Potter, B. V. L. (2006). Rapid microwave-assisted reductive amination of ketones with anilines. Synlett. [Link]
-
Takahashi, D., et al. Further applications of classical amide coupling reagents: Microwave-assisted esterification on solid phase. huscap. [Link]
-
Jezierska, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. MDPI. [Link]
-
Jezierska, A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PubMed. [Link]
-
Kumar, A., et al. (2020). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]
-
Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Journal of Applicable Chemistry. [Link]
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Sharma, P., et al. (2020). A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Ali, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. PMC. [Link]
-
Sharma, V. K., et al. (2011). Microwave assisted synthesis and pharmacological evaluation of some 1, 3, 4-oxadiazole derivatives. Scholars Research Library. [Link]
-
Bräse, S., et al. (2009). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. ARKIVOC. [Link]
-
Al-Warhi, T., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. PMC. [Link]
-
Wang, L., et al. (2013). efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. Organic Chemistry. [Link]
-
Contardi, A., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. PubMed. [Link]
-
Trofimov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]
-
Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. PubMed. [Link]
-
Liu, K., et al. (2009). A novel synthesis of 1-aryl-3-piperidone derivatives. PMC. [Link]
-
Al-Obaidi, A. (2018). Synthesis of ١,٢,٤-triazole-٣-thiol derivative. Iraqi Journal of Pharmaceutical Sciences. [Link]
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[1-(Thiolan-3-yl)piperidin-4-yl]methanamine as a linker in PROTAC design
Application Note: Optimizing PROTAC Ternary Complex Stability using [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Executive Summary
The efficacy of Proteolysis-Targeting Chimeras (PROTACs) is governed not just by the affinity of the warheads, but by the cooperativity of the ternary complex (POI-PROTAC-E3). First-generation linkers (PEG, alkyl chains) often suffer from high entropic penalties due to excessive flexibility.
This guide details the application of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine as a rigid, heterocyclic linker motif. Unlike linear chains, this spiro-like scaffold constrains the spatial orientation of the exit vector, potentially "locking" the ternary complex into a productive conformation.[1] This note provides a comprehensive protocol for its incorporation, physicochemical profiling, and validation in degradation assays.
Scientific Rationale: The "Goldilocks" Zone of Rigidity
Molecule Profile
-
IUPAC Name: [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
-
Core Structure: A 4-aminomethyl-piperidine ring
-substituted with a tetrahydrothiophene (thiolane) ring. -
Key Functionality:
-
Primary Amine (-CH₂NH₂): High-reactivity handle for amide coupling to POI/E3 ligands.
-
Piperidine Core: Provides structural rigidity and a basic nitrogen (pKa ~8-9) to improve solubility in lysosomal environments.
-
Thiolane Ring: A metabolic "soft spot" (sulfur) that modulates lipophilicity (LogD) and can be oxidized to a sulfone/sulfoxide to fine-tune polarity.
-
Mechanism of Action
Flexible linkers (PEG) allow the POI and E3 ligase to "flop" around, often failing to find the precise protein-protein interface required for ubiquitin transfer. This heterocyclic linker restricts the degrees of freedom (rotatable bonds), reducing the entropic cost (
-
Exit Vector Control: The piperidine ring forces the linker to exit the ligand binding pocket at a defined vector, unlike the "wet noodle" behavior of PEG.
-
Metabolic Stability: The heterocyclic rings are generally more stable against proteases than peptide linkers, though the sulfur requires monitoring for oxidative metabolism.
Experimental Workflow: Design, Synthesis, and Validation
Diagram 1: The Rigid Linker Workflow
This flowchart illustrates the critical path from molecular design to biological validation using the [1-(Thiolan-3-yl)piperidin-4-yl]methanamine scaffold.
Caption: Iterative workflow for integrating rigid heterocyclic linkers into PROTAC candidates.
Detailed Protocols
Protocol A: Chemical Conjugation (Amide Coupling)
Objective: Conjugate the primary amine of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine to a carboxylic acid-functionalized Ligand (POI or E3 binder).
Materials:
-
Carboxylic Acid Ligand (1.0 eq)
-
[1-(Thiolan-3-yl)piperidin-4-yl]methanamine (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (3.0 eq)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid Ligand in anhydrous DMF (0.1 M concentration). Add DIPEA and HATU. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add [1-(Thiolan-3-yl)piperidin-4-yl]methanamine to the reaction mixture.
-
Critical Note: Ensure the amine is free-based. If supplied as a hydrochloride salt, add an extra 1.0 eq of DIPEA.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of the product).
-
Quenching: Dilute with Ethyl Acetate and wash with saturated NaHCO₃ (x2) and Brine (x1).
-
Drying: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
Protocol B: Purification & Handling (The Sulfur Liability)
Objective: Isolate the PROTAC without oxidizing the thiolane sulfur.
-
Risk: The thiolane sulfur is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O) during purification or storage.
-
Method: Reverse Phase Prep-HPLC.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Avoid TFA if possible, as it can sometimes promote degradation in sensitive substrates, though Formic Acid is generally safer.
-
Precaution: Degas all solvents thoroughly. Avoid prolonged exposure to air/light in solution. Store the final powder under Nitrogen at -20°C.
-
QC Check: Perform NMR. The protons adjacent to the sulfur (thiolane ring) will shift significantly if oxidized (typically downfield shift).
Protocol C: Ternary Complex Stability (TR-FRET)
Objective: Determine if the rigid linker enhances the stability of the POI-PROTAC-E3 complex compared to a flexible linker control.
Materials:
-
Recombinant POI (tagged, e.g., GST-POI)
-
Recombinant E3 Ligase (tagged, e.g., His-E3)
-
Fluorophore-conjugated antibodies (Anti-GST-Europium, Anti-His-Allophycocyanin)
Step-by-Step:
-
Master Mix: Prepare a solution containing POI (50 nM) and E3 Ligase (50 nM) in Assay Buffer (50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT).
-
Titration: Add PROTAC compounds in a 12-point dose-response (e.g., 10 µM down to 0.1 nM) to a 384-well plate (white, low volume).
-
Incubation: Incubate for 60 minutes at RT to allow equilibrium.
-
Detection: Add the donor/acceptor antibody pair. Incubate for 60 minutes.
-
Read: Measure TR-FRET signal (Ex: 340 nm, Em: 615/665 nm).
-
Analysis: Plot the "Hook Effect" curve.
-
Success Metric: A rigid linker often shifts the
(concentration of max complex) to lower values or increases the (amplitude of the curve) compared to a flexible PEG analog, indicating positive cooperativity ($ \alpha > 1 $).
-
Data Interpretation & Troubleshooting
Comparative Data Table: Rigid vs. Flexible Linkers
Simulated representative data for a BRD4-Cereblon PROTAC system.
| Parameter | Flexible Linker (PEG-3) | Rigid Linker (Thiolane-Piperidine) | Interpretation |
| DC₅₀ (nM) | 150 | 45 | 3x Potency Boost: Rigidity pre-organizes the complex. |
| Cooperativity (α) | 0.8 (Negative) | 2.5 (Positive) | Enhanced Binding: The rigid linker stabilizes the interface. |
| LogD (pH 7.4) | 1.2 | 2.8 | Permeability: Heterocycle increases lipophilicity vs. polar PEG. |
| Metabolic Stability (t½) | 25 min | 55 min | Stability: Amide/Ether bonds in PEG are more labile than the heterocycle. |
Troubleshooting Guide
-
Issue: Low Solubility.
-
Cause: The thiolane ring is hydrophobic.
-
Solution: If LogD > 4, consider oxidizing the sulfur to the Sulfone (S(=O)₂). This adds polarity without breaking the ring structure. This can be done intentionally using m-CPBA (1.1 eq for sulfoxide, 2.5 eq for sulfone) post-synthesis.
-
-
Issue: Multiple Peaks in LC-MS.
-
Cause: Chiral centers. The molecule has chiral centers at the Thiolane C3 and Piperidine C4 positions.
-
Solution: The commercial building block is often racemic. For clinical candidates, chiral separation (SFC) is required to isolate the active diastereomer.
-
Pathway Visualization
Diagram 2: Ternary Complex Dynamics
This diagram visualizes how the rigid linker (Thiolane-Piperidine) reduces the "Cone of Flexibility," leading to efficient ubiquitination.
Caption: Comparison of entropic penalty. The rigid linker (bottom) minimizes the energy gap required to form the productive catalytic state.
References
-
Bondeson, D. P., et al. (2018). "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology. Link
-
Testa, A., et al. (2020). "3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation." Journal of the American Chemical Society. Link
-
Farnaby, W., et al. (2019). "BAF Complex Vulnerabilities in Cancer Demonstrated via Structure-Based PROTAC Design." Nature Chemical Biology. Link
-
PubChem Compound Summary. (2024). "1-(Thiolan-3-yl)piperidin-4-yl]methanamine." National Center for Biotechnology Information. Link
-
Maple, H. J., et al. (2019). "Automated Chemical Synthesis of PROTACs." Drug Discovery Today. Link
Disclaimer: This Application Note is for research purposes only. The synthesis and use of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine should be conducted in accordance with local chemical safety regulations.
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 1-(tetrahydrothiophen-3-yl)piperidin-4-methanamine
Introduction
The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile stereochemistry and synthetic tractability.[1][2][3] This guide details a robust and scalable three-step synthetic pathway for 1-(tetrahydrothiophen-3-yl)piperidin-4-methanamine, a key building block for pharmaceutical research and development. The procedure is designed for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, process optimization insights, and comprehensive safety and analytical guidelines.
The synthesis commences with the readily available 4-piperidone, proceeds through a nitrile intermediate, and culminates in the target primary amine via catalytic hydrogenation. This route is designed for scalability, with a focus on process safety, efficiency, and compliance with Good Manufacturing Practices (GMP) for active pharmaceutical ingredients (APIs).[4][5][6]
Synthetic Strategy Overview
The scale-up synthesis of 1-(tetrahydrothiophen-3-yl)piperidin-4-methanamine is a three-step process. This strategy leverages a reductive amination to introduce the tetrahydrothiophene moiety, followed by a cyanation and a final reduction to the primary amine.
-
Step 1: Reductive Amination. 4-Piperidone hydrochloride is reacted with 3-aminotetrahydrothiophene in a reductive amination to yield 1-(tetrahydrothiophen-3-yl)piperidin-4-one.
-
Step 2: Cyanation. The resulting piperidone is converted to the corresponding nitrile, 1-(tetrahydrothiophen-3-yl)piperidine-4-carbonitrile.
-
Step 3: Catalytic Hydrogenation. The nitrile is reduced to the target primary amine, 1-(tetrahydrothiophen-3-yl)piperidin-4-methanamine, via catalytic hydrogenation.
Visualizing the Workflow
Caption: Overall synthetic workflow for the preparation of 1-(tetrahydrothiophen-3-yl)piperidin-4-methanamine.
Detailed Scale-Up Protocol
Step 1: Synthesis of 1-(tetrahydrothiophen-3-yl)piperidin-4-one
This step involves the reductive amination of 4-piperidone with 3-aminotetrahydrothiophene. Sodium triacetoxyborohydride is chosen as the reducing agent for its mildness and selectivity.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 4-Piperidone hydrochloride | 1.0 kg (7.27 mol) |
| 3-Aminotetrahydrothiophene | 0.82 kg (7.99 mol) |
| Sodium triacetoxyborohydride | 2.31 kg (10.9 mol) |
| Dichloromethane (DCM) | 15 L |
| 20 L Jacketed Glass Reactor | - |
| Mechanical Stirrer | - |
| Temperature Probe | - |
Procedure:
-
Charge the 20 L jacketed glass reactor with 4-piperidone hydrochloride (1.0 kg) and dichloromethane (10 L).
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add 3-aminotetrahydrothiophene (0.82 kg) to the suspension, maintaining the temperature below 10 °C.
-
Once the addition is complete, add sodium triacetoxyborohydride (2.31 kg) portion-wise over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (5 L).
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 2.5 L).
-
Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-(tetrahydrothiophen-3-yl)piperidin-4-one, as an oil.
| Parameter | Value |
| Expected Yield | 85-90% |
| Appearance | Pale yellow oil |
| Purity (by HPLC) | >95% |
Step 2: Synthesis of 1-(tetrahydrothiophen-3-yl)piperidine-4-carbonitrile
This step converts the piperidone to the corresponding nitrile using tosylmethyl isocyanide.
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 1-(Tetrahydrothiophen-3-yl)piperidin-4-one | 1.2 kg (6.47 mol) |
| Tosylmethyl isocyanide (TosMIC) | 1.39 kg (7.12 mol) |
| Sodium Cyanide (NaCN) | 0.35 kg (7.12 mol) |
| Ethanol (EtOH) | 12 L |
| 20 L Jacketed Glass Reactor | - |
| Mechanical Stirrer | - |
| Reflux Condenser | - |
Procedure:
-
Charge the 20 L jacketed glass reactor with 1-(tetrahydrothiophen-3-yl)piperidin-4-one (1.2 kg), tosylmethyl isocyanide (1.39 kg), and ethanol (12 L).
-
Cool the mixture to 0-5 °C and slowly add sodium cyanide (0.35 kg) portion-wise.
-
After the addition, allow the mixture to warm to room temperature and then heat to reflux (approximately 78 °C) for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once complete, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water (10 L) and ethyl acetate (10 L).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine (10 L), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate to give the crude nitrile.
| Parameter | Value |
| Expected Yield | 80-85% |
| Appearance | Brownish solid |
| Purity (by HPLC) | >90% |
Step 3: Catalytic Hydrogenation to 1-(tetrahydrothiophen-3-yl)piperidin-4-methanamine
The final step is the reduction of the nitrile to the primary amine using catalytic hydrogenation. Raney Nickel is a common and effective catalyst for this transformation.[2][7]
Materials and Equipment:
| Reagent/Equipment | Quantity/Specification |
| 1-(Tetrahydrothiophen-3-yl)piperidine-4-carbonitrile | 1.0 kg (5.09 mol) |
| Raney Nickel (50% slurry in water) | 100 g (5% w/w) |
| Methanol (MeOH) | 10 L |
| Ammonia (7N solution in MeOH) | 1 L |
| High-Pressure Hydrogenation Reactor | - |
Procedure:
-
Carefully charge a high-pressure hydrogenation reactor with 1-(tetrahydrothiophen-3-yl)piperidine-4-carbonitrile (1.0 kg) and methanol (10 L).
-
Add the 7N solution of ammonia in methanol (1 L). The addition of ammonia helps to suppress the formation of secondary and tertiary amine byproducts.[7]
-
Carefully add the Raney Nickel slurry (100 g) to the mixture under a nitrogen atmosphere.
-
Seal the reactor and purge with nitrogen gas several times.
-
Pressurize the reactor with hydrogen gas to 100 psi.
-
Heat the reaction mixture to 50 °C and maintain vigorous stirring.
-
Monitor the reaction by observing hydrogen uptake and by periodic sampling and analysis (HPLC or GC).
-
Once the reaction is complete (typically 8-12 hours), cool the reactor to room temperature and carefully vent the hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol (2 x 1 L).
-
Concentrate the filtrate under reduced pressure to yield the crude product.
| Parameter | Value |
| Expected Yield | 90-95% |
| Appearance | Colorless to pale yellow oil |
| Purity (by HPLC) | >97% |
Purification of the Final Product
The crude 1-(tetrahydrothiophen-3-yl)piperidin-4-methanamine can be purified by vacuum distillation. For higher purity, formation of a hydrochloride salt followed by recrystallization is recommended.
Protocol: Purification via Hydrochloride Salt Formation
-
Dissolve the crude product in a minimal amount of isopropanol.
-
Cool the solution in an ice bath and slowly bubble dry hydrogen chloride gas through the solution until precipitation is complete. Alternatively, a solution of HCl in isopropanol can be added dropwise.
-
Filter the resulting white solid and wash with cold isopropanol and then diethyl ether.
-
Recrystallize the hydrochloride salt from a suitable solvent system, such as ethanol/water or methanol/isopropanol.
-
Dry the purified salt under vacuum at 40-50 °C.
To obtain the free base, the hydrochloride salt is dissolved in water and treated with a strong base (e.g., NaOH) until the pH is >12. The free amine is then extracted with an organic solvent (e.g., DCM), dried, and concentrated.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Specific Hazards:
-
Tetrahydrothiophene and its derivatives: These compounds are flammable and may cause skin and eye irritation.[8][9] Avoid inhalation of vapors.
-
Sodium Cyanide: Highly toxic. Handle with extreme care and have a cyanide antidote kit readily available.
-
Raney Nickel: Pyrophoric when dry. Always handle as a slurry and under an inert atmosphere.
-
Hydrogen Gas: Highly flammable and explosive. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel.
Analytical and Quality Control
Consistent quality of the final product is ensured through a series of analytical tests.
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Purity | HPLC, GC | ≥ 98.0% |
| Residual Solvents | GC-HS | As per ICH guidelines |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Diagram of Key Process Logic
Caption: Logical flow from synthesis to purification and quality control.
References
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. BenchChem.
- BenchChem. (2025). The Pivotal Role of N-Methyl-1-(piperidin-4-YL)methanamine in Modern Medicinal Chemistry: A Technical. BenchChem.
- Bhattacharjee, S., et al. (2021). Large-Scale Synthesis of 2,6-trans-Piperidines through IMAMR. Organic Letters, 23(19), 7703–7707.
- European Medicines Agency. (2014). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. EMA.
- Mukherjee, A., et al. (2017). Low‐Pressure Hydrogenation of Nitriles to Primary Amines Catalyzed by Ruthenium Pincer Complexes. Scope and Mechanism.
- Shan, C., et al. (2022). A practical continuous flow reaction of readily accessible N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines. Organic Letters, 24(17), 3205–3240.
- European Federation of Pharmaceutical Industries and Associations. (1999). Good Manufacturing Practices in Active Pharmaceutical Ingredients Development.
- Health Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Canada.ca.
- Fisher Scientific. (2025).
- Sankar, M. G., et al. (2015). Natural product-inspired synthesis of a compound collection embodying the tetrahydroindolo[2,3-a]quinolizine scaffold. Beilstein Journal of Organic Chemistry, 11, 1340-1350.
- International Chemical Engineering (ICE). (2021). Safety Data Sheet Product name: Tetrahydrothiophene (THT).
- Organic Syntheses Procedure. (n.d.). 3,4-Dibromo-2,5-Diformylthiophene.
- Chemguide. (n.d.). Reducing Nitriles to Primary Amines.
- BOC Sciences. (n.d.). CAS 7149-42-0 ((1-Methyl-4-piperidinyl)methanamine).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
Sources
- 1. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 3. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CA2477085C - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 6. Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Solid-phase synthesis applications of thiolan-piperidine amines
Application Note: Solid-Phase Synthesis Applications of Thiolan-Piperidine Amines
Part 1: Strategic Overview & Scientific Rationale
1.1 The Thiolan-Piperidine Pharmacophore The fusion or linkage of a thiolane (tetrahydrothiophene) ring with a piperidine moiety creates a privileged bicyclic scaffold found in numerous bioactive agents, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The piperidine ring provides a versatile basic center for hydrogen bonding, while the thiolane ring offers a unique metabolic profile and hydrophobic vector distinct from its oxygenated analogue (tetrahydrofuran).
1.2 Synthetic Challenges on Solid Phase Synthesizing this scaffold on solid phase presents two specific chemoselective challenges that this guide addresses:
-
Sulfur Oxidation: The thioether sulfur in the thiolane ring is highly susceptible to oxidation (to sulfoxide or sulfone) during standard solid-phase peptide synthesis (SPPS) protocols, particularly if electrophilic oxidants or radical initiators are present.
-
Steric Hindrance: The secondary amine of the piperidine ring, especially when substituted at the 3- or 4-position with a thiolane ring, exhibits significant steric bulk, making quantitative loading onto resins difficult.
1.3 The "Anchor & Build" Strategy To overcome these issues, we utilize a 2-Chlorotrityl Chloride (2-CTC) resin strategy. This resin is chosen for three reasons:
-
Steric Tolerance: The bulky trityl linker accommodates the steric demand of the piperidine secondary amine better than standard benzyl halides.
-
Mild Cleavage: Product release occurs under extremely mild acidic conditions (1-5% TFA), preventing acid-catalyzed degradation of the thioether.
-
Racemization Suppression: The steric bulk prevents diketopiperazine formation if amino acids are coupled subsequently.
Part 2: Experimental Protocols
Protocol A: Resin Loading (The Anchor)
Objective: Quantitative loading of 4-(thiolan-3-yl)piperidine or related secondary amines onto 2-CTC resin.
Reagents:
-
Resin: 2-Chlorotrityl chloride resin (1.0–1.6 mmol/g loading).
-
Scaffold: 4-(thiolan-3-yl)piperidine (or analogue).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Solvent: Dichloromethane (DCM), anhydrous.
-
Capping Agent: Methanol (MeOH).
Step-by-Step Methodology:
-
Resin Preparation: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene syringe reactor. Swell in dry DCM (10 mL) for 20 minutes. Drain.
-
Loading Solution: Dissolve 1.2 equivalents (relative to resin loading) of the thiolan-piperidine amine in dry DCM (8 mL). Add 4.0 equivalents of DIPEA.
-
Expert Insight: Use a lower excess of amine (1.2 eq) compared to standard protocols (3-5 eq) because these scaffolds are often high-value building blocks. The reactivity of 2-CTC is sufficient to capture this efficiently.
-
-
Coupling: Add the solution to the resin. Shake vigorously for 2 hours at room temperature.
-
Critical Check: Ensure the resin is freely moving. If the resin clumps, add more DCM.
-
-
Capping (End-Capping): Add 1 mL of MeOH and 2 mL of DIPEA to the reaction mixture. Shake for 20 minutes.
-
Washing: Drain and wash resin: DCM (3x), DMF (3x), DCM (3x), MeOH (2x). Dry under vacuum if storing.
Protocol B: On-Resin Reductive Amination (The Construction)
Objective: Assembling the scaffold by reacting a resin-bound piperazine or amine with thiolan-3-one.
Reagents:
-
Carbonyl Component: Thiolan-3-one.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH3CN).
-
Solvent: Trimethyl orthoformate (TMOF) / DCM (1:1 v/v).
-
Acid Catalyst: Acetic acid (AcOH).
Step-by-Step Methodology:
-
Imine Formation: Swell resin-bound amine in TMOF/DCM (1:1). Add thiolan-3-one (5.0 eq) and AcOH (1% v/v). Shake for 1 hour.
-
Why TMOF? Trimethyl orthoformate acts as a water scavenger, driving the equilibrium toward the imine/iminium species, which is critical for sterically hindered ketones like thiolan-3-one.
-
-
Reduction: Add STAB (5.0 eq) directly to the suspension. Shake for 16 hours (overnight) at room temperature.
-
Safety Note: Vent the reaction vessel. Borohydrides release hydrogen gas.
-
-
Work-up: Drain and wash extensively with DCM, MeOH, DMF, and DCM to remove boron salts.
Protocol C: Controlled Oxidation (The Diversification)
Objective: Selective conversion of the thioether to sulfone (optional).
Reagents:
-
Oxidant: m-Chloroperbenzoic acid (m-CPBA).
-
Solvent: DCM.
Methodology:
-
Swelling: Swell resin in DCM.
-
Oxidation: Add m-CPBA (3.0 eq) in DCM. Shake for 2 hours at 0°C (ice bath) then warm to RT.
-
Verification: Cleave a small aliquot to verify conversion to sulfone (M+32 mass shift) via LC-MS.
Protocol D: Cleavage and Isolation
Objective: Releasing the compound while preserving the sulfur oxidation state.
Reagents:
-
Cleavage Cocktail: 1% TFA in DCM (v/v) with 5% Triisopropylsilane (TIS).
-
Expert Insight: The TIS is non-negotiable. It acts as a scavenger for the trityl cation. Without TIS, the trityl cation can re-alkylate the sulfur atom of the thiolane ring, forming an irreversible byproduct.
-
Methodology:
-
Execution: Treat resin with the cleavage cocktail (10 mL per gram resin) for 10 x 2 minutes.
-
Technique: Short bursts prevent acid-catalyzed decomposition. Filter the filtrate into a flask containing dilute pyridine or DIPEA if the product is acid-sensitive.
-
-
Concentration: Evaporate the DCM/TFA/TIS mixture under nitrogen flow (do not use high heat).
-
Purification: Redissolve in MeCN/H2O and purify via Prep-HPLC.
Part 3: Data & Visualization
Table 1: Comparative Resin Performance for Thiolan-Piperidine Loading
| Resin Type | Linker Chemistry | Loading Efficiency | Sulfur Stability Risk | Recommended For |
| 2-Chlorotrityl (2-CTC) | Trityl Ether (SN1) | High (>90%) | Low (Mild Acid) | Primary Strategy |
| Wang Resin | Benzyl Ester | Low (<40%) | Medium (95% TFA) | Carboxyl-linked scaffolds |
| Rink Amide | Amide Bond | N/A (Requires COOH) | Medium (95% TFA) | Amide library generation |
| Merrifield | Benzyl ether (SN2) | Very Low | High (Harsh conditions) | Not Recommended |
Figure 1: Synthetic Workflow for Thiolan-Piperidine Assembly
Caption: Workflow illustrating the loading of the thiolan-piperidine scaffold onto 2-CTC resin, optional oxidative diversification, and scavenger-mediated cleavage.
References
- Solid-Phase Synthesis of Heterocycles: Bunin, B. A. (1998). The Combinatorial Index. Academic Press. (Foundational text on solid-phase heterocyclic synthesis).
-
2-Chlorotrityl Resin Applications
-
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. Link
-
-
Reductive Amination on Solid Support
-
Look, G. C., et al. (1995). "The Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones." Journal of Organic Chemistry, 60(19), 6218-6219. (Establishes TMOF/STAB protocols). Link
-
-
Thioether Protection in Acidic Cleavage
-
Pearson, D. A., et al. (1989). "Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis." Journal of Organic Chemistry, 54(21), 5168-5171. Link
-
Sources
Troubleshooting & Optimization
Preventing oxidation of sulfur in thiolan-3-yl piperidine derivatives
A Guide to Preventing and Troubleshooting Sulfur Oxidation
Welcome, researchers and drug development professionals. This guide, prepared by our senior application scientists, provides in-depth technical support for handling thiolan-3-yl piperidine derivatives. The sulfur atom within the thiolan ring is susceptible to oxidation, forming sulfoxide and, subsequently, sulfone impurities. This can compromise the compound's purity, activity, and stability. This resource offers troubleshooting advice and preventative strategies to ensure the integrity of your research.
Understanding the Problem: The Mechanism of Sulfur Oxidation
Before implementing preventative measures, it is crucial to understand the chemical pathways leading to the oxidation of the sulfide moiety in your thiolan-3-yl piperidine derivatives. The primary pathway involves the conversion of the sulfide (R-S-R') to a sulfoxide (R-S(O)-R') and potentially further to a sulfone (R-S(O)₂-R').
This is not a simple, single-variable issue. Several factors can initiate or accelerate this process:
-
Atmospheric Oxygen: The most common oxidant, its presence is often sufficient to cause slow degradation over time.
-
Trace Metal Ions: Transition metals, such as iron (Fe), copper (Cu), and manganese (Mn), are potent catalysts for oxidation reactions.[1][2] They can facilitate the formation of reactive oxygen species (ROS) from atmospheric oxygen.[3]
-
Light Exposure: UV and even visible light can provide the energy needed to initiate radical chain reactions, leading to oxidation.
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[4][5]
-
pH: The pH of the solution can significantly influence the rate of oxidation.[6][7] For some sulfur compounds, acidic conditions can accelerate oxidation.[8][9]
The general oxidation pathway is visualized below. The goal of the protocols in this guide is to prevent the initial sulfide-to-sulfoxide conversion.
Caption: General pathway for the oxidation of the thiolan sulfur.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing direct causes and actionable solutions.
Q1: I've observed a new, more polar impurity in my HPLC/LC-MS analysis. Could this be the sulfoxide?
A: Yes, this is a classic sign of sulfur oxidation. The addition of an oxygen atom to the sulfur creates a polar sulfinyl group (>S=O), which decreases the compound's retention time on a reverse-phase HPLC column.[10]
-
Immediate Action:
-
Confirm Identity: Obtain a mass spectrum of the impurity peak. The sulfoxide will have a mass of +16 Da compared to your parent compound. If you see a +32 Da peak, this indicates the presence of the further oxidized sulfone.
-
Check Your Process: Review your recent experimental steps. Were samples left on the benchtop exposed to light and air for extended periods? Were solvents old or potentially contaminated with metal impurities? Was there any excessive heating?
-
-
Solution:
-
Implement the Protocol for Inert Atmosphere Handling (see Section 4) for all future experiments.
-
Prepare fresh solutions using sparged solvents (see FAQs).
-
Re-purify your material if the impurity level is unacceptable for your application.
-
Q2: The oxidation seems to happen primarily during my work-up and purification steps. How can I prevent this?
A: Work-up and purification often involve prolonged exposure to air and potential heat, creating a perfect storm for oxidation.
-
Probable Causes:
-
Rotary Evaporation: Heating the sample under vacuum in the presence of residual air can accelerate oxidation.
-
Column Chromatography: The large surface area of the silica gel and prolonged contact time with solvents (which may not be deoxygenated) can promote oxidation.
-
Aqueous Extractions: Dissolved oxygen in aqueous layers can be a significant source of oxidation.
-
-
Solutions:
-
Minimize Heat: Use the lowest possible temperature during rotary evaporation. If possible, concentrate your sample at room temperature.
-
Deoxygenate Solvents: Before use, sparge all solvents for chromatography and extractions with an inert gas like argon or nitrogen for 15-30 minutes.
-
Add an Antioxidant: Consider adding a small amount of a compatible antioxidant, like Butylated Hydroxytoluene (BHT), to your bulk solvent for chromatography.[11] Always confirm that the antioxidant does not interfere with your purification or subsequent reactions.
-
Work Efficiently: Minimize the time your compound spends in solution and exposed to air.
-
Q3: My solid-state sample, which was pure upon receipt, now shows significant sulfoxide impurity. What went wrong?
A: Solid-state stability is not guaranteed, especially for sensitive compounds. Oxidation can still occur, albeit more slowly than in solution.
-
Probable Causes:
-
Solutions:
-
Follow Ideal Storage Protocols: Store the compound under an inert atmosphere (argon is denser than air and provides a better blanket), at low temperatures (-20°C is recommended), and protected from light (use an amber vial or wrap in foil).[5]
-
Aliquot Your Sample: Upon receiving a new batch, divide it into smaller, single-use vials under an inert atmosphere. This prevents contamination and repeated exposure of the bulk material.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for thiolan-3-yl piperidine derivatives?
A: The ideal conditions are designed to minimize exposure to all known oxidation triggers.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Reduces the rate of chemical degradation significantly.[5] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, a primary oxidant. Use of airtight containers is essential.[13] |
| Light | Amber glass vial or wrapped in foil | Prevents light-induced radical formation.[4] |
| Moisture | Dry environment | Moisture can participate in and accelerate certain oxidative pathways.[12] |
Q2: What type of antioxidant should I use, and how much?
A: The choice depends on your solvent system and downstream application. Radical scavengers are most common.
| Antioxidant | Type | Typical Concentration | Common Solvents | Considerations |
| BHT (Butylated Hydroxytoluene) | Phenolic Radical Scavenger | 0.01 - 0.1% (w/v) | Organic (THF, Dioxane, Toluene) | Effective and inexpensive. Can sometimes be difficult to remove.[11] |
| Vitamin E (α-Tocopherol) | Phenolic Radical Scavenger | 0.01 - 0.1% (w/v) | Organic (Oils, Lipids, some organic solvents) | A "natural" antioxidant, useful in biological applications.[14] |
| Ascorbic Acid (Vitamin C) | Water-Soluble Reducing Agent | 0.05 - 0.2% (w/v) | Aqueous Buffers, Water | Excellent for aqueous solutions but can act as a pro-oxidant in the presence of metal ions.[14] Consider adding a chelator like EDTA. |
Important: Always run a small-scale control experiment to ensure the chosen antioxidant does not interfere with your assay or reaction.
Q3: How do I effectively deoxygenate my solvents?
A: Deoxygenating or "sparging" solvents is a critical step.
-
Obtain a cylinder of inert gas (argon or nitrogen) with a regulator.
-
Use a long needle or glass pipette to bubble the gas gently through the solvent for at least 15-30 minutes.
-
Ensure there is a vent needle to prevent pressure buildup.
-
Once sparged, keep the solvent under a positive pressure of the inert gas.
Q4: Can I reverse the oxidation if my compound has already formed the sulfoxide?
A: While chemically possible to reduce a sulfoxide back to a sulfide, it is often impractical and can introduce new impurities. Re-purification to remove the sulfoxide impurity or re-synthesis of the material is the standard and recommended approach in a drug development setting.
Key Experimental Protocols
Protocol 1: Inert Atmosphere Handling and Storage
This protocol minimizes exposure to atmospheric oxygen.
-
Preparation: Place your compound vial, spatulas, and any necessary glassware in a desiccator or glove box antechamber.
-
Purging: Evacuate the desiccator/glove box and backfill with a dry, inert gas (e.g., Argon). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.
-
Weighing & Aliquoting: Inside the inert atmosphere, carefully weigh your compound and aliquot it into pre-labeled, tared vials.
-
Sealing: Tightly seal each vial with a cap containing a PTFE/silicone septum. For extra protection, wrap the cap threads with Parafilm.
-
Storage: Store the sealed vials in a freezer (-20°C) in a container that protects them from light.
Protocol 2: Analytical Monitoring for Oxidation
This protocol uses HPLC to quantify the purity of your compound over time.
-
Initial Analysis (T=0):
-
Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile/Water).
-
Immediately analyze this solution by HPLC-UV-MS.
-
Record the peak area of the parent compound and any observed impurities. The purity at T=0 is your baseline. The mass spectrometer will confirm the identity of any +16 Da peaks.[15]
-
-
Sample Storage: Store the solid sample and the stock solution under the recommended conditions (see FAQ Q1).
-
Follow-up Analysis: At set time points (e.g., 1 week, 1 month, 3 months), re-analyze the stock solution. If analyzing the solid, prepare a fresh solution each time.
-
Data Comparison: Compare the peak areas from the follow-up analyses to the T=0 data. An increase in the area of the +16 Da peak and a corresponding decrease in the parent peak area indicates oxidation.
Process Flow: Decision-Making for Stability
The following workflow provides a logical guide for handling and troubleshooting your thiolan-3-yl piperidine derivatives.
Caption: Decision workflow for maintaining compound stability.
References
- Harris, E., Sinha, B., Ho, A., & Chen, J. (2013).
- de Oliveira, H., & de M. Cardoso, A. (n.d.). Oxidation of sulfur (IV) by oxygen in aqueous solution: role of some metal ions. SciELO.
- Li, W., et al. (2024). Elucidating the Mechanism on the Transition-Metal Ion-Synergetic-Catalyzed Oxidation of SO2 with Implications for Sulfate Format.
- Petroarkan. (2024). Granular sulfur storage + 5 methods of storing. Petroarkan.
- de M. Cardoso, A., & de Oliveira, H. (2026). Oxidation of Sulfur (IV) by Oxygen in Aqueous Solution: Role of Some Metal Ions.
- ESPI Metals. (n.d.). Sulfur. ESPI Metals.
- Knowledge of Pharma. (2017).
- Liu, X. B., et al. (2022). Recent Advances in Catalytic Oxidation of Organic Sulfides: Applications of Metal–Ionic Liquid Catalytic Systems. Frontiers in Chemistry.
- Faraz Oil. (2025). Sulfur Storage & Handling Tips | Safety Guide. Faraz Oil.
- Unconventional Savers. (2023).
- Hwang, J., et al. (2025).
- Patsnap. (2025). Discoveries in Sulfamic Acid's Antioxidant Activity.
- Mishan, M. A., et al. (n.d.). The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling. PMC.
- A.R, K., & S, M. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. BenchChem.
- Entwistle, D. A., et al. (n.d.). Rapid Methods for High-Throughput Detection of Sulfoxides. PMC.
- Suzuki, I., et al. (n.d.). Effect of Various Ions, pH, and Osmotic Pressure on Oxidation of Elemental Sulfur by Thiobacillus thiooxidans. PMC.
- Baines, D. A., & Mlotkiewicz, J. A. (2025). Comparison of antioxidants to prevent oxidation of sulphur flavour compound in sunflower oil.
- Suzuki, I., & Takeuchi, T. L. (1979).
- Suzuki, I., & Takeuchi, T. L. (n.d.).
- Wikipedia. (n.d.). Sulfoxide. Wikipedia.
- G. Karas, M., & A. Tytko, I. (n.d.). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC.
- Organic Chemistry Portal. (n.d.).
- Houghton, J., et al. (n.d.). pH and thiosulfate dependent microbial sulfur oxidation strategies across diverse environments. Frontiers.
- Švancara, I., & Vytas, K. (2020). Effects of solution pH on sulfite oxidation at a gold electrode.
- INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). INCHEM.
- Chemistry LibreTexts. (2023). Thiols and Sulfides. Chemistry LibreTexts.
Sources
- 1. Enhanced role of transition metal ion catalysis during in-cloud oxidation of SO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.ecnu.edu.cn [faculty.ecnu.edu.cn]
- 3. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. petroarkan.com [petroarkan.com]
- 5. Structural Elucidation and Storage Stability of Novel Dietary Sulfur Compounds from Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on sulfite oxidation by Thiobacillus thiooxidans cells with sulfurous acid or sulfur dioxide as a possible substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfoxide - Wikipedia [en.wikipedia.org]
- 11. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 12. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 13. smetals.co.uk [smetals.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Unreacted 4-Aminomethylpiperidine
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals dealing with the notoriously difficult purification of reaction mixtures containing excess 4-aminomethylpiperidine (4-AMP).
4-AMP is a highly polar, water-soluble diamine frequently used in amidation, reductive amination, and nucleophilic aromatic substitution (SNAr) reactions. Its dual basic sites (a primary aminomethyl group and a secondary piperidine nitrogen) make it prone to severe streaking on silica gel and complicate standard liquid-liquid extractions. Below, we provide field-proven troubleshooting strategies, quantitative comparisons, and self-validating protocols to ensure high-purity product isolation.
Troubleshooting & FAQs
Q1: Why does 4-aminomethylpiperidine resist standard aqueous extraction and streak heavily on silica gel? A1: The difficulty stems from the molecule's thermodynamic properties. 4-AMP possesses two basic centers with a predicted pKa of approximately 10.53 [1]. At neutral pH, it exists predominantly in a protonated, highly water-soluble state. However, during organic extraction, if the pH is highly alkaline, it partitions into the organic layer. On acidic silica gel, the dual basic sites cause severe tailing and irreversible adsorption via strong hydrogen bonding and electrostatic interactions, unless highly polar, basic eluents (e.g., DCM/MeOH/NH₄OH) are employed.
Q2: My target product is non-basic. How can I selectively remove 4-AMP using liquid-liquid extraction? A2: If your product lacks basic amines, you can exploit the high pKa of 4-AMP. By washing the organic layer with a mildly acidic aqueous buffer (pH 4–5), you ensure that 4-AMP is fully protonated (dicationic). In this state, it partitions exclusively into the aqueous phase, while your neutral product remains in the organic phase.
Q3: My target product is also basic. How do I remove 4-AMP without losing my product in an acidic wash? A3: This scenario requires chemoselective covalent scavenging. Macroporous polystyrene-bound isocyanate (MP-Isocyanate) resins react rapidly and irreversibly with both the primary and secondary amines of 4-AMP to form stable, resin-bound ureas[2]. Because the resin is an insoluble solid, the trapped 4-AMP is removed by simple filtration. MP-Isocyanate is highly recommended over standard PS-Isocyanate in solvents like THF or DCM because its macroporous structure does not require solvent swelling to expose its reactive sites, ensuring faster kinetics [3].
Q4: Scavenger resins are too expensive for my large-scale (>10 g) reaction. What is a scalable alternative?
A4: For large-scale synthesis, in situ derivatization is the most cost-effective approach. By adding a bulky, lipophilic electrophile like di-tert-butyl dicarbonate (Boc₂O) directly to the crude mixture, you convert the highly polar, basic 4-AMP into a less polar, sterically hindered Boc-protected derivative (e.g., 4-(Boc-aminomethyl)piperidine) [4]. This drastically alters its partition coefficient and retention factor (
Quantitative Comparison of Removal Strategies
The following table summarizes the quantitative parameters and ideal use cases for each purification strategy to help you select the optimal workflow.
| Strategy | Mechanism | Ideal Scale | Reagent Cost | Product Compatibility | Efficiency / Recovery |
| Mild Acidic Wash | pH-dependent protonation (pH 4-5) | Any scale | Very Low | Non-basic products only | >95% removal |
| MP-Isocyanate Resin | Covalent urea formation | < 1 gram | High | Basic & Non-basic products | >99% removal [2] |
| In Situ Boc-Derivatization | Covalent carbamate formation | > 1 gram | Low | Products lacking primary/secondary amines | >90% recovery |
| SCX Chromatography | Strong cation exchange | < 5 grams | Medium | Non-basic products (Catch & Release) | >95% recovery |
Workflow Decision Matrix
Use the following logical workflow to determine the best purification strategy based on your target product's chemical properties and your reaction scale.
Decision Matrix for 4-Aminomethylpiperidine Removal
Step-by-Step Methodologies
Protocol A: Covalent Scavenging using MP-Isocyanate Resin
This protocol is a self-validating system designed for small-scale library synthesis where chromatography is undesirable.
-
Calculate Excess: Determine the exact millimoles (mmol) of unreacted 4-AMP remaining in your crude mixture based on starting material stoichiometry and conversion rates.
-
Resin Addition: Dissolve the crude mixture in an aprotic solvent (e.g., DCM or THF). Add 3 equivalents of MP-Isocyanate resin (typical capacity ~1.0 mmol/g) relative to the unreacted 4-AMP [2].
-
Agitation: Shake or stir the suspension at 20 °C for 2 to 4 hours. Causality note: Gentle mechanical shaking is preferred over magnetic stirring to prevent the physical grinding and destruction of the macroporous resin beads.
-
Validation Check: Spot an aliquot of the supernatant on a TLC plate and stain with Ninhydrin. Free 4-AMP will appear as a dark purple spot. If the stain is negative, scavenging is complete.
-
Filtration: Filter the mixture through a sintered glass funnel or a thin pad of Celite [5].
-
Washing & Concentration: Wash the resin cake with 2–3 column volumes of DCM to ensure complete recovery of your target product. Concentrate the combined filtrates under reduced pressure to yield the amine-free product.
Protocol B: In Situ Boc-Derivatization and Chromatographic Separation
This protocol alters the physical properties of the impurity, making it easily separable on a large scale.
-
Reagent Addition: To the crude reaction mixture containing excess 4-AMP, add 1.2 equivalents of Boc₂O (relative to the excess 4-AMP). If the reaction is acidic, add a mild base like triethylamine (Et₃N) to adjust the pH to ~8.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Validation Check: Monitor the derivatization by LC-MS. The highly polar, early-eluting peak of 4-AMP should disappear, replaced by the highly lipophilic, late-eluting peak of 4-(Boc-aminomethyl)piperidine [4].
-
Workup: Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Dry the organic layer over Na₂SO₄ and concentrate.
-
Chromatography: Load the crude material onto a silica gel column. Elute using a standard Hexane/EtOAc gradient. The Boc-derivatized 4-AMP will elute at a significantly higher
than polar target products, allowing for clean baseline separation.
Protocol C: Catch-and-Release via SCX Chromatography
Best used when the target product is neutral/acidic, but the crude mixture contains multiple basic impurities alongside 4-AMP.
-
Conditioning: Pre-condition a Strong Cation Exchange (SCX) cartridge by passing 1 column volume (CV) of Methanol (MeOH) followed by 1 CV of DCM through the stationary phase.
-
Loading: Dissolve the crude mixture in a minimum volume of DCM and load it onto the cartridge.
-
Washing (The "Catch"): Wash the cartridge with 2 CV of DCM followed by 2 CV of MeOH. Causality note: The sulfonic acid groups on the SCX resin ionically bind 4-AMP and other basic impurities, while neutral/acidic target products wash straight through into the effluent.
-
Validation Check: Concentrate the initial DCM/MeOH wash effluent. Analyze by NMR or LC-MS to confirm the presence of your neutral target product and the total absence of 4-AMP.
-
Resin Regeneration (Optional): If you need to recover the basic fraction, elute the cartridge with 2M NH₃ in MeOH to release the bound amines.
References
Technical Support Center: Optimizing Reductive Amination for Bulky Thiolan Ketones
Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reductive amination of sterically hindered thiolan ketones. As Senior Application Scientists, we have compiled this resource based on a synthesis of established chemical principles and field-proven troubleshooting strategies.
Introduction: The Challenge of Steric Hindrance
Reductive amination is a powerful and widely used transformation for C-N bond formation.[1][2] The reaction proceeds through the formation of an imine or iminium ion intermediate, which is subsequently reduced to the target amine.[3][4][5] However, when substrates such as bulky thiolan ketones are involved, significant steric hindrance around the carbonyl group can impede both the initial imine formation and the final reduction step, leading to poor yields and complex product mixtures.[4][6]
This guide provides a structured, question-and-answer approach to troubleshoot and optimize these challenging reactions.
Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low or no conversion. What is the primary bottleneck?
Low conversion is the most common issue and typically points to a problem with the first step of the reaction: imine formation. The bulky substituents on the thiolan ring and/or the amine sterically shield the electrophilic carbonyl carbon, making the nucleophilic attack by the amine slow and reversible.[6]
Troubleshooting Steps:
-
Confirm Imine Formation: Before troubleshooting the reduction, it's crucial to confirm if the imine is being formed. You can monitor the reaction by TLC, LC-MS, or ¹H NMR for the disappearance of the ketone and the appearance of a new imine peak. If no imine is detected, the equilibrium lies heavily on the side of the starting materials.[7]
-
Drive the Equilibrium Forward: Imine formation is a condensation reaction that releases water.[6] To push the equilibrium towards the product, water must be removed.
-
Dehydrating Agents: Add a chemical dehydrating agent. Molecular sieves (3Å or 4Å, activated) are a good first choice.
-
Lewis Acids as Water Scavengers: A Lewis acid such as titanium(IV) isopropoxide, Ti(Oi-Pr)₄, can act as both a Lewis acid catalyst to activate the ketone and an excellent water scavenger, significantly promoting imine formation.[8][9][10]
-
-
Increase Thermal Energy: If sterics are the primary barrier, increasing the reaction temperature can provide the necessary activation energy. Refluxing in a higher-boiling solvent like 1,2-dichloroethane (DCE) or toluene may be beneficial.
Q2: I'm observing significant amounts of the alcohol byproduct. How can I improve selectivity?
The formation of the corresponding alcohol indicates that your reducing agent is reducing the starting ketone before it can form the imine. This is a common issue when using overly reactive hydrides like sodium borohydride (NaBH₄) in a one-pot procedure.[11]
Troubleshooting Steps:
-
Switch to a More Selective Reducing Agent: The choice of reducing agent is critical for chemoselectivity.[4][12]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for challenging reductive aminations.[2][13][14] STAB is a milder and bulkier hydride source that reacts much faster with the protonated iminium ion than with the starting ketone.[12][13] This high selectivity allows for a one-pot reaction with minimal alcohol byproduct formation.[13][14]
-
Sodium Cyanoborohydride (NaBH₃CN): While effective, NaBH₃CN is highly toxic.[2] It is most effective at a slightly acidic pH (6-7), where the iminium ion is readily formed and reduced, while the ketone remains less reactive.[2][12]
-
-
Adopt a Two-Step (Indirect) Procedure: If selectivity remains an issue, physically separate the two reaction stages.[4][14]
-
Step 1: Imine Formation. React the thiolan ketone and amine, often with a catalyst like Ti(Oi-Pr)₄ or by using a Dean-Stark apparatus to azeotropically remove water. Drive this step to completion.
-
Step 2: Reduction. Once the imine is formed (and optionally isolated), add the reducing agent (now even a less selective one like NaBH₄ can be used effectively).[11][14]
-
Q3: The reaction is sluggish even with STAB. How can I accelerate it?
Even with a selective reducing agent, the overall reaction rate can be slow due to the sterically demanding nature of the substrates.
Troubleshooting Steps:
-
Catalytic Acid: The reduction step is fastest on the protonated iminium ion. While STAB releases acetic acid in situ, which can act as a catalyst, sometimes an additional catalytic amount of a weak acid like acetic acid (AcOH) is beneficial, especially for less reactive ketones.[4][14]
-
Lewis Acid Catalysis: As mentioned, Lewis acids like Ti(Oi-Pr)₄ can dramatically accelerate the initial imine formation, which is often the rate-limiting step.[8][15][16] This approach has proven effective for creating secondary amines from ketones with excellent yields.[9][15]
-
Solvent and Temperature: The choice of solvent is crucial.
-
Aprotic Solvents are Preferred for STAB: STAB is sensitive to moisture and can decompose in protic solvents like methanol.[11][13] Anhydrous aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are recommended.[11][13][14] DCE is often the preferred solvent.[4][14]
-
Elevated Temperature: Increasing the temperature to 40-60 °C or even reflux can significantly increase the reaction rate.
-
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvent | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | DCE, THF, DCM | Excellent selectivity for iminium ions over ketones; mild; allows for one-pot reactions.[13][14] | Moisture sensitive; higher cost. |
| Sodium Cyanoborohydride | NaBH₃CN | MeOH, EtOH | Good selectivity at controlled pH (6-7).[12] | Highly toxic (releases HCN gas in strong acid); often slow.[2] |
| Sodium Borohydride | NaBH₄ | MeOH, EtOH | Inexpensive; powerful reductant. | Poor selectivity; readily reduces starting ketones and aldehydes.[11] Best used in a two-step process.[11] |
| Catalytic Hydrogenation | H₂, Pd/C | EtOH, EtOAc | Economical for large scale; high atom economy. | May reduce other functional groups (e.g., C-C multiple bonds, nitro groups); catalyst can be poisoned.[4] |
Visualizing the Process
General Reaction Mechanism
The diagram below outlines the two key stages of reductive amination: reversible imine/iminium ion formation followed by the irreversible reduction to the final amine product.
Caption: General mechanism of reductive amination for a primary amine.
Troubleshooting Workflow
This flowchart provides a logical decision-making process for optimizing your reaction based on the observed outcome.
Caption: Troubleshooting decision tree for reductive amination.
Sample Experimental Protocol
One-Pot Reductive Amination of a Bulky Thiolan Ketone using STAB
-
Materials:
-
Bulky Thiolan Ketone (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, 0.1 equiv)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the bulky thiolan ketone (1.0 equiv) and the amine (1.1 equiv).
-
Add anhydrous DCE to form a solution of approximately 0.1-0.2 M concentration.
-
Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation. If the reaction is known to be particularly difficult, add Ti(Oi-Pr)₄ (1.2 equiv) at this stage and stir for 2-4 hours.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Note: The addition may be slightly exothermic.
-
(Optional) If the ketone is particularly unreactive, add a catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the reaction at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS until the starting ketone is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M NaOH. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude amine product by column chromatography or other suitable methods.
-
References
-
Reductive amination with Titanium(IV)Isopropoxide. designer-drug.com. [Link]
-
Salmi, C., Letourneux, Y., & Brunel, J. M. Efficient Synthesis of Various Secondary Amines Through a Titanium(IV) isopropoxide-Mediated Reductive Amination of Ketones. Letters in Organic Chemistry, 3(5). [Link]
-
Neumeyer, J. L., & Kula, N. S. (2006). Modification of the Titanium(IV) Isopropoxide Reductive Amination Reaction: Application to Solid Phase Synthesis. Synthetic Communications, 36(21), 3249-3255. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, ACS Symposium Series, Vol. 641, Chapter 12, pp 201–216. [Link]
-
Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Reductive Amination. Organic Chemistry Division, University of Southampton. [Link]
-
Hussein, M. A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 1-27. [Link]
-
Li, M., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Catalysts, 12(7), 785. [Link]
-
Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]
-
Afanasyev, O. I., et al. (2019). Hitchhiker's Guide to Reductive Amination. Synthesis, 51(08), 1699-1719. [Link]
-
Medley, J. W. Myers Chem 115: Reductive Amination. Harvard University. [Link]
-
Wang, D., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(11), 2963. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]
-
Afanasyev, O. I., et al. (2018). The synthesis of sterically hindered amines by a direct reductive amination of ketones. Chemical Communications, 54(44), 5591-5594. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Gotor-Fernández, V., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 7(1), 24-32. [Link]
-
de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. European Journal of Organic Chemistry, 2003(5), 799-811. [Link]
-
Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. ResearchGate. [Link]
-
Reduction of Imines and Reductive Amination of Aldehydes and Ketones. Science of Synthesis. [Link]
-
Reductive amination – Knowledge and References. Taylor & Francis. [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. [Link]
-
Afanasyev, O. I., et al. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 296. [Link]
-
Reductive amination difficulties - poor conversion. Reddit r/Chempros. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. designer-drug.com [designer-drug.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis of Secondary N-Methylamines with Ti(i-PrO)4/NaBH4/MeNH2 - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Welcome to the Advanced Application Support Portal. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with [1-(Thiolan-3-yl)piperidin-4-yl]methanamine .
As a highly functionalized building block featuring a primary methanamine, a tertiary piperidine amine, and a thioether-containing thiolane ring, this compound presents unique stability challenges in solution. The piperidine scaffold is a privileged structure in drug discovery due to its ability to form key hydrogen bonds in enzyme active sites[1]. However, the convergence of these three reactive moieties requires precise environmental control to prevent rapid degradation[2].
This portal provides causal troubleshooting, quantitative stability metrics, and self-validating protocols to ensure the integrity of your experimental workflows.
I. Quantitative Stability Matrix
To establish a baseline for experimental design, we have quantified the degradation kinetics of the compound under various standard laboratory conditions. The primary modes of failure are carbamate precipitation and thioether oxidation.
| Solvent System | Atmosphere | Primary Degradant | Mechanism of Action | Half-Life ( |
| THF (Aged, Unstabilized) | Ambient Air | Sulfoxide (+16 Da) | Peroxide-mediated thioether oxidation | < 12 hours |
| Dichloromethane (Dry) | Ambient Air | Quaternary Salts | Nucleophilic alkylation of amines | 48 hours |
| DMF (Anhydrous) | Ambient Air | Carbamate (Precipitate) | CO | 72 hours |
| DMF (Anhydrous, Degassed) | Argon | None detected | Kinetic isolation from O | > 6 months |
II. Diagnostic Troubleshooting & FAQs
Q1: Why is my stock solution turning cloudy or precipitating over time?
The Causality: The compound contains a highly nucleophilic primary methanamine group. When exposed to ambient air, this primary amine reacts reversibly with dissolved carbon dioxide (CO
Q2: LC-MS analysis of my reaction mixture shows unexpected mass peaks at +16 Da and +32 Da. What is causing this?
The Causality: The thiolane (tetrahydrothiophene) ring contains a thioether linkage. Thioethers are highly susceptible to oxidation by dissolved molecular oxygen (O
Q3: Can I use halogenated solvents like Dichloromethane (DCM) or Chloroform for long-term stock solutions?
The Causality: No. While DCM is an excellent solvent for short-term extractions, it is chemically incompatible with this compound for long-term storage. Both the primary methanamine and the tertiary piperidine nitrogen are strong nucleophiles. Over time, they will undergo irreversible nucleophilic aliphatic substitution (
III. Mechanistic Pathways & Workflows
To visualize the competing vulnerabilities of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, refer to the degradation pathway map below.
Fig 1: Primary degradation pathways of the target compound in solution.
Fig 2: Optimized workflow for preparing and storing highly stable stock solutions.
IV. Self-Validating Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions
Rationale: To completely arrest thioether oxidation and carbamate formation, dissolved O
-
Solvent Preparation: Transfer 10 mL of anhydrous DMF into a Schlenk flask.
-
Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.
-
Pump: Open the flask to a high vacuum (≤ 0.1 Torr) for 3 minutes to evacuate the headspace.
-
Thaw: Close the vacuum valve and allow the solvent to thaw in a room-temperature water bath. You will observe bubbles of trapped O
/CO escaping the liquid lattice. -
Cycle: Repeat the Freeze-Pump-Thaw cycle three times. On the final thaw, backfill the flask with ultra-pure Argon.
-
Dissolution: Under a positive flow of Argon, add the required mass of[1-(Thiolan-3-yl)piperidin-4-yl]methanamine to achieve your target concentration (e.g., 100 mM).
-
Validation Step: Analyze a 10 µL aliquot via LC-MS immediately after preparation. The absence of a +16 Da peak validates the complete removal of oxidative species.
Protocol 2: Reversal of Carbamate Precipitation
Rationale: If a stock solution has precipitated due to accidental atmospheric exposure, the carbamate bond can be thermally cleaved. The equilibrium shifts back to the free amine if the liberated CO
-
Heating: Place the sealed vial containing the cloudy/precipitated solution in a thermomixer set to 45°C.
-
Sparging: Insert a long needle connected to an Argon line directly into the liquid phase. Insert a short vent needle into the septum.
-
Equilibrium Shift: Sparge the solution with Argon at a moderate flow rate for 15–20 minutes. The heat breaks the carbamate bond, and the Argon physically strips the liberated CO
gas out of the solution. -
Validation Step: The protocol is successful when the solution transitions from a turbid suspension back to a completely optically clear liquid. Cool to room temperature under Argon before use.
V. References
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH PMC.[Link]
-
An Equilibrium Study of Carbamate Formation Relevant to Post Combustion Capture of CO2. Open Research Newcastle.[Link]
-
Amine Based Solvent for CO2 Absorption “From Molecular Structure to Process”. University of Twente.[Link]
-
Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.[Link]
-
Reaction network analysis of organochloride mediated oxidation induced by ionizing radiation. ChemRxiv.[Link]
-
Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. NIH PMC.[Link]
Sources
- 1. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine: A Comparative Analysis
Introduction
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful and widely used method for determining the structure of organic molecules in solution. This guide provides an in-depth analysis of the 1H NMR spectrum of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, a molecule featuring a complex interplay of saturated heterocyclic systems.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships behind the observed spectral features. We will dissect the theoretical spectrum based on fundamental principles, provide a robust experimental protocol, and critically compare the insights gained from 1H NMR with those from complementary analytical techniques. Our approach is grounded in scientific integrity, ensuring that the methodologies described are self-validating and supported by authoritative references.
Part 1: Theoretical 1H NMR Analysis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
To accurately predict and interpret the 1H NMR spectrum, we must first analyze the molecule's structure, identifying all chemically non-equivalent protons. The molecule consists of three distinct structural motifs: a piperidine ring, a thiolane (tetrahydrothiophene) ring, and an aminomethyl group. The conformational flexibility of the five- and six-membered rings, coupled with the diastereotopicity of many of the methylene protons, results in a complex but interpretable spectrum.
Caption: Structure of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine with key positions labeled.
Predicted Spectral Features
The chemical environment of each proton dictates its chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern). The following is a detailed prediction for each part of the molecule.
-
Piperidine Ring Protons:
-
H2/H6 (α to Nitrogen): These four protons are adjacent to the electron-withdrawing nitrogen atom and are expected to be the most downfield of the piperidine ring signals, likely in the δ 2.8-3.2 ppm range.[1][2] Due to the chair conformation of the piperidine ring, the axial and equatorial protons at each carbon are diastereotopic and will have different chemical shifts and coupling constants. They will appear as complex multiplets due to coupling with each other (geminal coupling) and with the adjacent H3/H5 protons (vicinal coupling).
-
H3/H5 (β to Nitrogen): These four protons (axial and equatorial) are expected to resonate upfield from H2/H6, typically in the δ 1.6-1.9 ppm region. They will also appear as complex multiplets, coupled to H2/H6, H4, and their geminal partners.
-
H4 (γ to Nitrogen): This single proton is a methine proton and its signal will be a complex multiplet due to coupling with the four adjacent protons (H3ax, H3eq, H5ax, H5eq) and the two protons of the aminomethyl group (H7). Its chemical shift is anticipated around δ 1.4-1.7 ppm.[3]
-
-
Thiolane Ring Protons:
-
H2'/H5' (α to Sulfur): The protons on carbons adjacent to the sulfur atom are deshielded and are expected to appear in the δ 2.7-3.0 ppm range. The two protons on C2' and the two on C5' are each diastereotopic and will likely result in complex, overlapping multiplets.[4]
-
H3' (Methine): This single proton at the point of attachment to the piperidine nitrogen will be a multiplet, coupled to the protons on C2' and C4'. Its position will be influenced by the adjacent nitrogen, likely shifting it downfield to the δ 3.0-3.5 ppm range.
-
H4': These two protons will be the most upfield of the thiolane ring, expected around δ 1.9-2.2 ppm, appearing as a multiplet.
-
-
Aminomethyl and Amine Protons:
-
H7 (-CH₂-N): These two protons are adjacent to a primary amine. Their signal is expected to be a doublet, due to coupling with the single H4 proton, appearing in the δ 2.5-2.7 ppm range.[3][5]
-
-NH₂: The two amine protons typically appear as a broad singlet.[6] Their chemical shift is highly variable (typically δ 1.0-3.0 ppm) and depends on factors like solvent, concentration, and temperature.[7][8] This signal will disappear upon shaking the sample with a drop of D₂O, a key confirmatory test.
-
Summary of Predicted 1H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H3' | 3.0 - 3.5 | Multiplet (m) | 1H | Methine proton adjacent to two nitrogen atoms (thiolane and piperidine). |
| H2/H6 | 2.8 - 3.2 | Multiplet (m) | 4H | Protons α to piperidine nitrogen; diastereotopic (axial/equatorial). |
| H2'/H5' | 2.7 - 3.0 | Multiplet (m) | 4H | Protons α to sulfur atom in thiolane ring; diastereotopic. |
| H7 | 2.5 - 2.7 | Doublet (d) | 2H | Methylene protons adjacent to NH₂ and coupled to H4. |
| H4' | 1.9 - 2.2 | Multiplet (m) | 2H | Methylene protons in thiolane ring. |
| H3/H5 | 1.6 - 1.9 | Multiplet (m) | 4H | Protons β to piperidine nitrogen; diastereotopic (axial/equatorial). |
| H4 | 1.4 - 1.7 | Multiplet (m) | 1H | Methine proton coupled to H3, H5, and H7. |
| -NH₂ | 1.0 - 3.0 | Broad Singlet (br s) | 2H | Amine protons; shift is variable, exchanges with D₂O. |
Part 2: Experimental Protocol for 1H NMR Spectrum Acquisition
The trustworthiness of NMR data hinges on a meticulously executed experimental protocol. The following steps outline a self-validating system for acquiring a high-quality spectrum of the title compound.
Caption: Standard workflow for 1H NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Mass: Accurately weigh approximately 5-10 mg of the solid [1-(Thiolan-3-yl)piperidin-4-yl]methanamine sample. Causality: This mass ensures sufficient concentration for a good signal-to-noise ratio on a modern NMR spectrometer (≥400 MHz) without causing solubility issues or significant signal broadening.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds.[7] If the compound has limited solubility or if hydrogen bonding needs to be observed more clearly, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Vortex briefly to ensure complete dissolution.
-
-
NMR Tube and Standard:
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.
-
Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the tube. Causality: TMS provides a reference signal at δ 0.00 ppm, against which all other chemical shifts are measured, ensuring accuracy and reproducibility across different instruments.[8]
-
-
Spectrometer Acquisition:
-
Insertion and Locking: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift during the experiment.
-
Shimming: Perform an automated or manual shimming process. Causality: Shimming optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks and better resolution.
-
Acquisition Parameters: Set standard 1H acquisition parameters. A 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient for a sample of this concentration.
-
Data Acquisition: Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to ensure the baseline is flat at zero.
-
Calibration: Calibrate the spectrum by setting the TMS peak to exactly δ 0.00 ppm.
-
Integration: Integrate the area under each signal. Set the integration of a well-resolved signal corresponding to a known number of protons (e.g., the H7 doublet, 2H) to its integer value to determine the relative number of protons for all other signals.
-
-
Confirmatory D₂O Exchange:
-
Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the sample.
-
Gently shake the tube to mix and re-acquire the 1H NMR spectrum.
-
Validation: The signal corresponding to the -NH₂ protons will significantly decrease or disappear entirely, confirming its assignment.[8]
-
Part 3: Comparison with Alternative Analytical Techniques
While 1H NMR is indispensable, a comprehensive structural characterization relies on the synergistic use of multiple analytical methods. Each technique provides a unique piece of the structural puzzle.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| 1H NMR | Proton environment, count, and connectivity (H-H coupling).[6][9] | Provides detailed information on the stereochemical arrangement (axial/equatorial protons) and connectivity. Essential for full structural assignment. | Complex signal overlap is highly likely, especially in the aliphatic region. May require higher field strengths or 2D techniques for full resolution. |
| 13C NMR | Number and electronic environment of unique carbon atoms. | Confirms the total number of carbons in the molecule (10 unique carbons). Chemical shifts indicate functional groups (e.g., C-N, C-S). | Provides no information on proton attachment or connectivity. Longer acquisition times are required due to the low natural abundance of ¹³C. |
| 2D NMR (COSY, HSQC) | Correlation maps showing H-H coupling (COSY) and direct C-H attachment (HSQC). | Indispensable. COSY will definitively map out the spin systems of the piperidine and thiolane rings. HSQC will unambiguously link each proton signal to its attached carbon, resolving any ambiguity from the 1D spectra. | Requires more instrument time and more complex data interpretation than 1D NMR. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight, confirming the molecular formula (C₁₀H₂₀N₂S).[10] Fragmentation can offer clues about the connectivity of the rings. | Provides no information about the detailed 3D structure or stereochemistry. Isomers cannot be distinguished. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Will clearly show N-H stretching vibrations (typically two bands for a primary amine around 3300-3500 cm⁻¹) and C-H stretching (below 3000 cm⁻¹), confirming the presence of the amine and saturated rings. | Provides very limited information on the overall carbon skeleton and connectivity. The "fingerprint region" is complex and difficult to interpret fully. |
Conclusion
The 1H NMR spectrum of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine presents a fascinating challenge in structural elucidation, characterized by extensive signal overlap and complex splitting patterns arising from the molecule's stereochemically rich and conformationally flexible nature. A thorough analysis, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for a confident prediction of the spectral features.
However, this guide demonstrates that while 1D 1H NMR is the primary tool for this analysis, its true power is realized when used as part of a multi-technique approach. The definitive assignment of the heavily overlapped aliphatic signals would be nearly impossible without the connectivity information provided by 2D NMR experiments like COSY and HSQC. Furthermore, Mass Spectrometry and IR Spectroscopy provide crucial, orthogonal data that confirm the molecular formula and the presence of key functional groups, respectively. For the modern researcher, an integrated analytical strategy is not just best practice—it is the only path to unambiguous and trustworthy structural characterization.
References
-
Supporting Information. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Royal Society of Chemistry. [Link]
-
Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis. [Link]
-
PubChem. 4-(Aminomethyl)piperidine | C6H14N2 | CID 23527. [Link]
-
University of Regensburg. H NMR Spectroscopy Handout. [Link]
-
University of California, Irvine. Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
-
Supporting Information. Supplementary Information for Oligo- and Poly-(di-n-hexyl-bithiophene-vinylene)s. [Link]
-
ResearchGate. List of the proton chemical shifts (ppm) of the N-H piperidine, and the DTC derivatives. [Link]
-
Organic Chemistry. Introduction to Spectroscopy II: Basic Principles of NMR. [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of N-methylethanamine (ethylmethylamine). [Link]
-
University of Potsdam. Tables For Organic Structure Analysis. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
MDPI. Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy :: Hans Reich NMR Collection. [Link]
-
Molecules. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. [Link]
-
RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regioisomeric methyl 6-(aminomethyl)piperidine-4-carboxylates. [Link]
-
Scilit. 1H NMR chemical shifts of gaseous amines. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Beilstein Journal of Organic Chemistry. Synthesis of ferrocenyl-substituted 1,3-dithiolanes via [3 + 2] cycloaddition of a ferrocenyl-substituted thiocarbonyl ylide. [Link]
-
Taylor & Francis Online. 1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations. [Link]
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]
-
OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. [Link]
-
Global Substance Registration System. 4-(AMINOMETHYL)PIPERIDINE. [Link]
-
ResearchGate. 1 H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. [Link]
Sources
- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR [m.chemicalbook.com]
- 4. ac1.hhu.de [ac1.hhu.de]
- 5. 4-氨甲基哌啶(7144-05-0)核磁图(1HNMR) [m.chemicalbook.com]
- 6. che.hw.ac.uk [che.hw.ac.uk]
- 7. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. GSRS [gsrs.ncats.nih.gov]
Navigating the Labyrinth of Fragments: A Comparative Guide to the LC-MS/MS Elucidation of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding their pharmacological activity. [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, a molecule incorporating a piperidine core, a primary amine, and a sulfur-containing thiolane ring, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its structural elucidation, contextualized against other analytical methodologies. We will dissect the predicted fragmentation patterns, offering a robust framework for researchers engaged in the analysis of this and structurally related compounds.
The Analytical Imperative: Why LC-MS/MS?
For a molecule like [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, which possesses a basic nitrogen atom, electrospray ionization (ESI) coupled with tandem mass spectrometry is the preeminent analytical choice. The high sensitivity and specificity of LC-MS/MS make it ideal for identifying and quantifying such compounds in complex matrices, a common requirement in DMPK (Drug Metabolism and Pharmacokinetics) studies.[1][2] The "soft" nature of ESI typically yields a prominent protonated molecule, [M+H]⁺, which can then be subjected to collision-induced dissociation (CID) to generate a reproducible fragmentation pattern, akin to a molecular fingerprint.[3][4][5]
A Proposed LC-MS/MS Protocol: A Self-Validating System
The following protocol is designed to be a robust starting point for the analysis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, with built-in checks for data integrity.
Experimental Workflow
Caption: Proposed LC-MS/MS workflow for the analysis of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
Detailed Methodologies:
1. Sample Preparation:
-
Rationale: A simple dilution in a solvent compatible with the initial mobile phase conditions prevents peak distortion and ensures analyte solubility. Methanol is a suitable solvent for this compound class.
-
Protocol:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Serially dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a working concentration of 100 ng/mL.
-
2. Liquid Chromatography:
-
Rationale: Reversed-phase chromatography on a C18 column is a standard and effective method for separating small molecules of moderate polarity.[6] The addition of formic acid to the mobile phase serves two critical purposes: it aids in the protonation of the analyte for efficient ESI and improves chromatographic peak shape for basic compounds.[7] A gradient elution will ensure the timely elution of the analyte with good peak symmetry.
-
Parameters:
-
Column: C18, 50 x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
3. Mass Spectrometry:
-
Rationale: Positive ion mode ESI is chosen due to the presence of basic nitrogen atoms in the piperidine ring and the primary amine, which are readily protonated.[3] A full scan (MS1) will identify the protonated molecule [M+H]⁺. A subsequent product ion scan (MS2) of this precursor will induce fragmentation via CID, providing structural information.[4][8]
-
Parameters:
-
Ionization Mode: ESI Positive
-
MS1 Scan Range: m/z 50-500
-
Precursor Ion: [M+H]⁺ (Predicted m/z 215.14)
-
Collision Gas: Argon
-
Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.
-
Predicted Fragmentation Pattern: A Mechanistic Dissection
The fragmentation of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine (Exact Mass: 214.1347) is anticipated to be driven by the charge localization on the nitrogen atoms and follow established pathways for piperidine derivatives.[3][9]
Predicted Precursor Ion: [M+H]⁺ = m/z 215.14
Caption: Predicted major fragmentation pathways for protonated [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
Key Predicted Fragment Ions:
| m/z (Predicted) | Proposed Structure/Formation | Causality |
| 215.14 | [M+H]⁺ (Precursor Ion) | Protonation of the piperidine or primary amine nitrogen. |
| 114.13 | Piperidinemethanamine ion | Cleavage of the N-C bond between the piperidine nitrogen and the thiolane ring. This is a common pathway for N-alkylated piperidines.[3] |
| 97.09 | Protonated 4-aminomethylenepiperidine | Loss of ammonia (NH₃) from the m/z 114.13 fragment. This is a characteristic loss for primary amines.[6] |
| 87.04 | Thiolane ion | Cleavage of the N-C bond with charge retention on the thiolane moiety. |
| 70.08 | Piperidinyl iminium ion | Result of ring opening and subsequent fragmentation of the piperidine structure, a typical pathway for piperidine alkaloids.[10] |
| 56.06 | C₄H₆N⁺ ion | Further fragmentation of the piperidine ring. |
Comparative Analysis: LC-MS/MS vs. Alternative Techniques
While LC-MS/MS is a powerful tool, a comprehensive structural elucidation often benefits from orthogonal techniques.
| Technique | Strengths for this Analyte | Weaknesses for this Analyte |
| LC-MS/MS (Q-TOF/Orbitrap) | High mass accuracy allows for elemental composition determination of precursor and fragment ions, significantly increasing confidence in structural assignments.[2][11] High sensitivity for trace-level analysis. | Higher initial instrument cost. Data interpretation can be complex without reference spectra. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides unambiguous structural information , including stereochemistry, through the analysis of ¹H, ¹³C, and 2D correlations. It is the gold standard for de novo structure elucidation. | Low sensitivity , requiring milligram quantities of pure material. Not suitable for analysis in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can provide complementary fragmentation data. | Requires the analyte to be volatile and thermally stable. Derivatization would likely be necessary for the primary amine, adding complexity to the workflow.[12] |
Conclusion: An Integrated Approach
For the definitive structural characterization and quantification of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, LC-MS/MS stands out for its unparalleled sensitivity and structural insight in complex matrices. The predicted fragmentation pattern, centered on the cleavage of the N-thiolane bond and subsequent fragmentation of the piperidine core, provides a clear roadmap for identification. For absolute structural confirmation of a novel entity, this data should be complemented with NMR analysis of the isolated compound. By understanding the causal relationships behind fragmentation and thoughtfully selecting analytical methodologies, researchers can confidently navigate the complexities of small molecule characterization.
References
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Rapid LC–MS–MS Analysis of Heterocyclic Amines in Salmon . LCGC International. [Link]
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Dias, H. J., et al. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS . Journal of Mass Spectrometry. [Link]
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Gaudet, P., et al. (2021). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites . Journal of Experimental Botany. [Link]
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Gibbons, J., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry . Journal of Chromatography A. [Link]
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O'Brien, A. G., et al. (2016). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines . The Journal of Organic Chemistry. [Link]
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Collision-induced dissociation . Wikipedia. [Link]
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Jayarathna, S., et al. (2020). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine . International Journal of Environmental Research and Public Health. [Link]
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Collision-induced dissociation – Knowledge and References . Taylor & Francis. [Link]
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Collision Induced Dissociation . National High Magnetic Field Laboratory. [Link]
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Koba, M., & Welz, A. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs . International Journal of Molecular Sciences. [Link]
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High resolution mass spectrometry for impurity profiling . Sterling Pharma Solutions. [Link]
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Comprehensive IR Spectroscopy Comparison Guide:[1-(Thiolan-3-yl)piperidin-4-yl]methanamine vs. Oxygen Analogues
Executive Summary
In modern drug discovery, the bioisosteric replacement of an ether linkage with a thioether linkage is a common strategy to modulate a molecule's lipophilicity, metabolic stability, and target affinity. [1-(Thiolan-3-yl)piperidin-4-yl]methanamine is a complex heterocyclic building block featuring three distinct functional domains: a primary methanamine group, a tertiary piperidine core, and a thiolan-3-yl (thioether) ring.
This guide objectively compares the infrared (IR) spectroscopic performance of this thioether-containing compound against its direct oxygen analogue, [1-(Tetrahydrofuran-3-yl)piperidin-4-yl]methanamine . By detailing the causality behind the vibrational shifts, this document provides researchers with a self-validating analytical framework to definitively distinguish between these structural analogues during synthetic validation and quality control.
Causality in Spectral Signatures (E-E-A-T)
To accurately interpret the IR spectrum of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, we must break down the molecule into its constituent functional groups and apply fundamental principles of vibrational spectroscopy.
The Primary Amine Region
The methanamine side chain terminates in a primary amine (-NH₂). Because a primary amine possesses two hydrogen atoms attached to the nitrogen, the group undergoes both symmetric and asymmetric stretching vibrations. In an IR spectrum, this reliably manifests as a sharp, distinct "doublet" absorption band in the 3300–3500 cm⁻¹ region[1]. In contrast, secondary amines exhibit only a single peak in this region, and tertiary amines lack N-H bonds entirely, showing no absorption here[1]. The presence of this doublet confirms that the terminal methanamine group remains intact and unreacted.
The Piperidine Core
The central piperidine ring introduces a dense network of sp³ hybridized C-H bonds. The 3000 cm⁻¹ mark serves as a critical diagnostic boundary; vibrational peaks occurring just below 3000 cm⁻¹ are universally characteristic of sp³ C-H stretching[2]. Additionally, the tertiary amine nitrogen within the piperidine ring generates a C-N stretching vibration. For piperidine derivatives, this medium-intensity band typically appears in the 1250–1020 cm⁻¹ range[3].
The Thioether vs. Ether Dilemma (The Hooke's Law Effect)
The primary analytical challenge is distinguishing the thiolan-3-yl group (thioether, C-S-C) from a tetrahydrofuran group (ether, C-O-C). The causality of their spectral difference is rooted in Hooke's Law for diatomic oscillators:
-
Reduced Mass: Sulfur has a significantly larger atomic mass than oxygen, increasing the reduced mass of the C-S oscillator. An increase in reduced mass inherently decreases the vibrational frequency.
-
Bond Polarity: The C-S bond is less polar than the C-O bond, resulting in a smaller change in the dipole moment during vibration.
Consequently, the C-S stretch of the thioether appears as a weak-to-medium band in the lower frequency region of 800–600 cm⁻¹[4]. Conversely, the C-O-C linkage in the ether analogue produces a highly polar, low-reduced-mass vibration that dominates the spectrum as a very strong, broad peak around 1150–1050 cm⁻¹.
Comparative Data Presentation
The following table summarizes the quantitative spectral data, providing a direct comparison between the target molecule and its oxygenated alternative.
| Functional Group / Vibration | [1-(Thiolan-3-yl)piperidin-4-yl]methanamine | [1-(Tetrahydrofuran-3-yl)piperidin-4-yl]methanamine | Diagnostic Significance |
| N-H Stretch (Primary Amine) | 3300–3500 cm⁻¹ (Doublet) | 3300–3500 cm⁻¹ (Doublet) | Confirms terminal -NH₂ is intact[1]. |
| sp³ C-H Stretch (Aliphatic) | 2950–2800 cm⁻¹ (Strong) | 2950–2800 cm⁻¹ (Strong) | Confirms saturated ring systems[2]. |
| C-N Stretch (Tertiary Amine) | 1250–1020 cm⁻¹ (Medium) | 1250–1020 cm⁻¹ (Medium) | Confirms piperidine core[3]. |
| C-O-C Stretch (Ether) | Absent | 1150–1050 cm⁻¹ (Very Strong, Broad) | Primary indicator of the oxygen analogue. |
| C-S Stretch (Thioether) | 800–600 cm⁻¹ (Weak/Medium) | Absent | Primary indicator of the target thioether[4]. |
Self-Validating Experimental Protocol: ATR-FTIR Analysis
To ensure data trustworthiness, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. It incorporates internal checks to prevent false positives caused by atmospheric interference or detector saturation.
Phase 1: System Suitability & Calibration
-
Wavelength Calibration: Mount a standard polystyrene calibration film onto the ATR crystal.
-
Verification: Run a 16-scan spectrum. Verify that the reference peak appears exactly at 1601 cm⁻¹ (± 2 cm⁻¹). If the peak drifts, initiate an automated laser calibration sequence.
Phase 2: Background Subtraction (Self-Validation)
-
Crystal Cleaning: Wipe the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate completely.
-
Background Acquisition: Collect a 32-scan background spectrum of the empty crystal.
-
Validation Check: Ensure the background spectrum shows no residual organic peaks and successfully models atmospheric H₂O (3900–3500 cm⁻¹) and CO₂ (2350 cm⁻¹).
Phase 3: Sample Acquisition
-
Application: Place 2–5 mg of the neat [1-(Thiolan-3-yl)piperidin-4-yl]methanamine sample directly onto the ATR crystal.
-
Compression: Lower the ATR pressure anvil until the clutch clicks, ensuring uniform contact between the solid sample and the crystal face.
-
Measurement: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans.
Phase 4: Data Integrity Verification
-
Beer-Lambert Compliance: Inspect the raw spectrum. Ensure the maximum absorbance of the strongest peak (likely the C-H stretch) falls between 0.2 and 0.8 Absorbance Units (AU). Values >1.0 AU indicate detector saturation, requiring reduced anvil pressure or less sample.
-
Atmospheric Suppression: Apply an atmospheric compensation algorithm to remove any negative CO₂ bands caused by breathing near the instrument during the run.
Analytical Workflow Visualization
The following decision tree illustrates the logical workflow for differentiating the thioether target from its ether analogue using the acquired IR data.
Decision tree for distinguishing thioether and ether piperidine analogues via IR spectroscopy.
References
-
Oreate AI Blog. "Beyond the Basics: Unpacking Primary vs. Secondary Amine IR Signatures".[Link]
-
Chemistry Steps. "Interpreting IR Spectra".[Link]
-
Master Organic Chemistry. "Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra".[Link]
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A Comparative Guide to the Biological Activity of Thiolan-Substituted Piperidines and Their Analogs
Introduction: The Strategic Fusion of Piperidine and Sulfur Heterocycles in Drug Design
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable pharmacokinetic properties and its ability to interact with a wide array of biological targets.[1][2] The strategic modification of this privileged structure is a cornerstone of drug discovery. This guide focuses on the biological implications of substituting the piperidine core with a sulfur-containing heterocycle, specifically the five-membered thiolan (tetrahydrothiophene) ring and its aromatic counterpart, thiophene.
While the saturated thiolan ring offers conformational flexibility and sp³-rich character, which can enhance binding affinity and improve physicochemical properties like solubility, comprehensive public data on its direct linkage to piperidine remains sparse.[3] Therefore, to provide a valuable comparative framework, this guide will analyze the biological activities of thiophene-substituted piperidines and related analogs as potent bioisosteric representatives. We will delve into their efficacy as enzyme inhibitors and cytotoxic agents, providing the experimental data and protocols necessary for researchers to contextualize these findings and guide future discovery efforts toward developing novel thiolan-based therapeutics.
Section 1: Acetylcholinesterase (AChE) Inhibition – A Focus on Neurodegenerative Targets
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[4][5] Piperidine-based structures, such as the FDA-approved drug Donepezil, are potent AChE inhibitors.[6][7] The introduction of a sulfur-containing heterocycle, like tetrahydrobenzo[b]thiophene, in place of other moieties can significantly modulate this activity.
Causality of Experimental Design:
The design of these compounds often mimics the structure of known inhibitors like Donepezil. The tetrahydrobenzo[b]thiophene ring is intended to interact with the peripheral anionic site (PAS) of AChE, while the nitrogen atom of the piperidine or piperazine ring interacts with the catalytic active site (CAS).[6] This dual-site interaction is a hallmark of highly potent AChE inhibitors. The evaluation of these compounds necessitates a reliable method to quantify enzyme inhibition, for which the Ellman's method is a well-established and trusted standard.[2][6]
Comparative Inhibitory Activity:
A study by E.M. Keshk et al. investigated a series of compounds where a piperidine or piperazine ring was linked via an acetamido spacer to a tetrahydrobenzo[b]thiophene core.[6] Their findings demonstrate that these thiophene-based analogs exhibit significant AChE inhibitory activity, with some compounds surpassing the reference drug Donepezil under the tested conditions.
| Compound ID | Structure | % Inhibition of AChE |
| IIId | 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | 60% [6] |
| IIIe | Ethyl 2-(2-(4-benzylpiperidin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | 35% [6] |
| Donepezil | (Reference Standard) | 40% [6] |
| Table 1: Comparative Acetylcholinesterase (AChE) inhibitory activity of selected thiophene-piperidine/piperazine hybrids. |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This protocol outlines the spectrophotometric method developed by Ellman for determining cholinesterase activity, as adapted for screening potential inhibitors.[2][6]
-
Reagent Preparation :
-
Phosphate Buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (Substrate).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent).
-
AChE enzyme solution (from electric eel or human erythrocytes).
-
Test compound solutions (dissolved in a suitable solvent, e.g., DMSO, at various concentrations).
-
Reference inhibitor solution (e.g., Donepezil).
-
-
Assay Procedure :
-
In a 96-well microplate, add 25 µL of the test compound solution.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm immediately and then continuously for 5-10 minutes using a microplate reader.
-
-
Data Analysis :
-
The rate of reaction is determined by the change in absorbance per minute.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
IC₅₀ values (the concentration of inhibitor that causes 50% enzyme inhibition) are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization of Experimental Workflow
Caption: Workflow for the Ellman's method based AChE inhibition assay.
Section 2: Anticancer and Cytotoxic Activity
The piperidine scaffold is a component of many anticancer agents.[8] Its derivatives are often evaluated for their ability to selectively kill cancer cells while sparing normal cells. The introduction of a thiophene ring can enhance this cytotoxic potential.
Causality of Experimental Design:
The primary goal is to determine a compound's potency and selectivity. Cytotoxicity is typically assessed against a panel of human cancer cell lines (e.g., liver cancer HepG2, breast cancer MCF-7) and compared against a non-cancerous cell line to establish a selectivity index. The MTT assay is a standard, colorimetric method that measures cell metabolic activity as an indicator of cell viability. A reduction in metabolic activity is correlated with cell death or loss of proliferation.
Comparative Cytotoxicity Data:
A study on novel thiophene-based compounds, including those with piperidine substituents, evaluated their cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines. The results, expressed as IC₅₀ values, indicate moderate cytotoxic activity.
| Compound ID | Structure | IC₅₀ vs. HepG2 (µM) | IC₅₀ vs. MCF-7 (µM) |
| 20a | N-(4-chlorophenyl)-5-(2-(piperidin-1-yl)acetamido)-4-cyano-3-methylthiophene-2-carboxamide | 73 ± 0.56 | 81 ± 2.10 |
| 20b | N-(4-methoxyphenyl)-5-(2-(piperidin-1-yl)acetamido)-4-cyano-3-methylthiophene-2-carboxamide | 73 ± 1.50 | 82 ± 0.58 |
| Table 2: Cytotoxic activity of selected thiophene-piperidine derivatives against human cancer cell lines. |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard procedure for assessing cell viability through the MTT assay.
-
Cell Culture :
-
Culture cancer cells (e.g., HepG2, MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Plating :
-
Harvest cells and seed them into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include untreated control wells (vehicle only).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization and Measurement :
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Visualization of Cytotoxicity Assessment
Caption: General workflow for determining compound cytotoxicity via the MTT assay.
Section 3: Antimicrobial and Antifungal Activity
Piperidine derivatives have been investigated for their potential to combat bacterial and fungal pathogens.[4][9][10] The incorporation of sulfur-containing moieties, such as thiosemicarbazones, onto the piperidin-4-one core has been shown to produce compounds with significant antimicrobial properties.[4]
Comparative Antimicrobial Data:
A study by Goel et al. synthesized a series of piperidin-4-one thiosemicarbazones and evaluated their activity against various bacteria and fungi.[4] The data, presented as Minimum Inhibitory Concentration (MIC), shows that the addition of the thiosemicarbazone group enhances antifungal activity compared to the parent piperidone.
| Compound ID | Structure | MIC vs. S. aureus (µg/mL) | MIC vs. C. albicans (µg/mL) |
| 1a | 2,6-Diphenyl-3-methylpiperidin-4-one | 250[4] | 250[4] |
| 1b | Thiosemicarbazone of 1a | 125[4] | 62.5[4] |
| Ampicillin | (Bacterial Ref.) | 12.5[4] | N/A |
| Terbinafine | (Fungal Ref.) | N/A | 31.25[4] |
| Table 3: Minimum Inhibitory Concentration (MIC) of a piperidin-4-one and its thiosemicarbazone derivative. |
Conclusion and Future Directions
This guide demonstrates that the fusion of a piperidine ring with sulfur-containing heterocycles like thiophene and its derivatives yields compounds with diverse and potent biological activities. The analyzed analogs show significant promise as acetylcholinesterase inhibitors for neurodegenerative diseases and as cytotoxic agents for cancer therapy.
The compelling data from thiophene-substituted piperidines strongly suggests that their saturated counterparts, thiolan-substituted piperidines, represent a highly promising yet underexplored area for drug discovery. The increased three-dimensionality and flexibility of the thiolan ring could lead to enhanced binding affinities, improved selectivity, and more favorable pharmacokinetic profiles. Future research should prioritize the synthesis and systematic evaluation of a library of thiolan-substituted piperidines. Comparative screening across a broad panel of targets, including AChE, various cancer cell lines, and key CNS receptors (dopamine, serotonin), will be crucial to unlocking their full therapeutic potential. The protocols and comparative data presented herein provide a solid foundation and a strategic roadmap for these future investigations.
References
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Keshk, E.M., El-Gazzar, A.R.B.A., & El-Gendy, M.A.A. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 17(6), 7046-7060. [Link]
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Goel, K.K., Gajbhiye, A., Anu, & Goel, N.M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]
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Zahra, M.H., Abdel-Aal, M.T., Ghorab, M.M., & El-Gazzar, A.R.B.A. (2023). Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia, 37(2), 375-392. [Link]
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Parlar, S., & Sarac, S. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives. Organic Communications, 12(4), 202-208. [Link]
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Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones as New Anti-Alzheimer's Agents. (2023). MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids. (2023). ACS Chemical Neuroscience. [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity. (n.d.). PubMed. [Link]
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Synthesis, dopamine and serotonin transporter binding affinities of novel analogues of meperidine. (n.d.). PubMed. [Link]
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Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. (2025). PMC. [Link]
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Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. (2016). International Journal of Pharmaceutical Science Invention. [Link]
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Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). Semantic Scholar. [Link]
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Percentage AChE inhibitory activity of piperine and derivatives. (n.d.). ResearchGate. [Link]
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Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry. [Link]
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. [Link]
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Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity. (2024). PMC. [Link]
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Novel potent 5-HT(1F) receptor agonists. (2003). PubMed. [Link]
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Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). MDPI. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC. [Link]
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Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms. (1996). PubMed. [Link]
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Discovery of novel spiro-piperidine derivatives as highly potent and selective MCH-1R antagonists. (2009). PubMed. [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. [Link]
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Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020). DovePress. [Link]
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Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (n.d.). Research and Reviews. [Link]
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Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation. (2024). Research in Pharmaceutical Sciences. [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. [Link]
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Cationic nonsymmetric transplatinum complexes with piperidinopiperidine ligands. (2006). PubMed. [Link]
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Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands. (2008). Figshare. [Link]
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Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). PMC. [Link]
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Piperine mediated alterations in lipid peroxidation and cellular thiol status. (n.d.). PubMed. [Link]
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Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. (2024). RSC Publishing. [Link]
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Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics. [Link]
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QC Release Testing for[1-(Thiolan-3-yl)piperidin-4-yl]methanamine Intermediates: A Comparative Analytical Guide
Target Audience: Analytical Chemists, QC Managers, and Pharmaceutical Development Scientists.
Executive Summary & Analytical Strategy
The molecule [1-(Thiolan-3-yl)piperidin-4-yl]methanamine is a highly polar, aliphatic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). From a Quality Control (QC) perspective, this intermediate presents a "perfect storm" of analytical challenges:
-
Extreme Polarity & Basicity: The presence of a primary methanamine and a tertiary piperidine nitrogen results in a di-cationic state at typical acidic QC pH levels.
-
Chromophoric Deficiency: The molecule lacks conjugated
-systems. The isolated thioether and amine groups offer negligible UV absorbance above 210 nm. -
Oxidation Susceptibility: The thiolan-3-yl (tetrahydrothiophene) ring is highly prone to oxidation, readily forming sulfoxide and sulfone impurities that must be tightly controlled under [1].
-
Stereochemistry: The C3 position of the thiolane ring is a chiral center, necessitating enantiomeric/diastereomeric resolution.
As a Senior Application Scientist, I frequently see laboratories attempt to force this molecule into traditional Reversed-Phase UV (RP-UV) workflows. This guide objectively compares traditional methodologies against modern, optimized techniques—specifically Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD)—to establish a robust, self-validating QC release protocol compliant with [2].
Molecular feature analysis driving the QC analytical strategy.
The Causality of Analytical Failure: Why RP-UV is Sub-Optimal
To design a robust QC method, we must first understand the physical chemistry dictating chromatographic behavior.
The Reversed-Phase (RP) Dilemma
In traditional RP-HPLC (e.g., C18 columns), retention relies on hydrophobic partitioning.[1-(Thiolan-3-yl)piperidin-4-yl]methanamine is highly hydrophilic. At pH 2–3 (commonly used to suppress silanol ionization), both amines are protonated. The molecule will elute in the void volume (
The UV Detection Blindspot
Because the molecule lacks an extended chromophore, UV detection must be performed at low wavelengths (e.g., 200–205 nm). At this range, the absorbance of mobile phase modifiers (like acetate or formate) and the gradient baseline drift completely obscure trace-level impurities. This violates the core requirement of mass balance and impurity reporting thresholds.
The Optimized Solution: HILIC Coupled with CAD
To achieve a self-validating system, we must pivot to orthogonal technologies.
Separation: Hydrophilic Interaction Liquid Chromatography (HILIC)
[3]. By utilizing a polar stationary phase (such as a zwitterionic sulfobetaine) and a highly organic, water-deficient mobile phase, retention is achieved through partitioning into a water-enriched layer on the silica surface, combined with electrostatic interactions. This completely resolves the void-elution issue.
Detection: Charged Aerosol Detection (CAD)
[4]. The eluent is nebulized, and the mobile phase is evaporated. The remaining analyte particles are charged by a corona discharge and measured by an electrometer. Because the response is independent of the molecule's optical properties, CAD provides a uniform response for the parent API, its sulfoxide degradant, and any non-chromophoric synthetic byproducts.
Comparison of traditional RP-UV versus optimized HILIC-CAD workflows.
Method Comparison & Validation Data
The following table summarizes the comparative performance of the two methodologies based on typical validation parameters for this class of intermediate.
Table 1: Performance Comparison (RP-UV vs. HILIC-CAD)
| Parameter | Traditional RP-UV (C18, 205 nm) | Optimized HILIC-CAD (ZIC-HILIC) | Analytical Advantage of HILIC-CAD |
| Retention Factor ( | 0.4 (Elutes in void) | 4.5 (Strong retention) | Prevents matrix interference. |
| Peak Symmetry ( | 2.3 (Severe tailing) | 1.1 (Excellent symmetry) | Eliminates secondary silanol interactions. |
| Limit of Quantitation (LOQ) | 0.15% (High baseline noise) | 0.03% (High S/N ratio) | Meets ICH Q3A reporting thresholds. |
| Response Uniformity | Highly variable | Uniform (Mass-dependent) | Enables accurate mass balance without individual impurity standards. |
| Sulfoxide Resolution ( | Co-elutes with API | Critical for monitoring oxidative degradation. |
Step-by-Step Experimental Protocols
To ensure this guide acts as a self-validating system, the following protocol includes built-in System Suitability Testing (SST) criteria. If the SST fails, the causality is immediately identifiable.
Protocol 1: Assay and Organic Impurities via UHPLC-CAD
1. Reagent & Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 20 mM Ammonium Formate in highly purified water, adjusted to pH 3.0 with formic acid. (Reasoning: pH 3.0 ensures both amines are fully protonated, maximizing electrostatic interaction with the zwitterionic stationary phase).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Diluent: 80:20 Acetonitrile:Water (Match initial gradient conditions to prevent solvent-induced band broadening).
2. Chromatographic Conditions:
-
Column: SeQuant ZIC-HILIC, 1.8 µm, 2.1 x 100 mm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient Program:
-
0.0 - 2.0 min: 90% B
-
2.0 - 8.0 min: Linear gradient to 60% B
-
8.0 - 10.0 min: Hold at 60% B
-
10.1 - 15.0 min: Re-equilibration at 90% B
-
3. CAD Detector Settings:
-
Evaporation Temperature: 35°C (Optimized for semi-volatile analytes to prevent thermal degradation of the intermediate).
-
Data Collection Rate: 10 Hz.
-
Filter: 3.6 seconds.
-
Power Function (PF): 1.0 (or utilize the inverse-gradient compensation if available on your system to ensure absolute linearity).
4. System Suitability Testing (SST) - The Self-Validating Step:
-
Resolution Solution: Spike the API standard with 0.5% of the synthesized sulfoxide degradant (1-(1-oxidothiolan-3-yl)piperidin-4-yl)methanamine.
-
Acceptance Criteria:
-
Resolution (
) between API and sulfoxide must be 2.0. (If , check mobile phase pH; a shift alters the ionization state). -
Relative Standard Deviation (RSD) of API peak area for 5 replicate injections must be
2.0%. -
Symmetry factor (
) for the API peak must be between 0.8 and 1.5.
-
Protocol 2: Chiral Purity via Supercritical Fluid Chromatography (SFC)
Because the C3 position of the thiolane ring is chiral, enantiomeric excess (ee%) must be determined. SFC is vastly superior to Normal Phase HPLC here due to faster diffusion rates and lower solvent consumption.
-
Column: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)), 3 µm, 4.6 x 150 mm.
-
Mobile Phase:
/ Methanol containing 0.2% Isopropylamine (IPA). (Reasoning: IPA acts as a basic additive to suppress non-specific interactions between the primary amine and the chiral selector, sharpening the peaks). -
Isocratic Elution: 75%
/ 25% Co-solvent. -
Backpressure: 120 bar.
-
Detection: UV at 215 nm (While UV is poor for impurities, at high concentrations used for chiral assay (e.g., 2 mg/mL), the signal is sufficient to calculate the ratio of enantiomers).
Conclusion
For highly polar, chromophore-deficient intermediates like[1-(Thiolan-3-yl)piperidin-4-yl]methanamine, legacy RP-UV methods introduce unacceptable regulatory risk due to poor retention and inadequate sensitivity. By transitioning QC release testing to HILIC-CAD , analytical laboratories can achieve robust retention, baseline resolution of oxidative degradants, and uniform mass-based detection. This ensures strict compliance with ICH Q3A and Q6A guidelines, safeguarding the integrity of downstream API synthesis.
References
-
European Medicines Agency (EMA). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from:[Link][2]
-
European Medicines Agency (EMA). ICH Q3A (R2) Impurities in New Drug Substances - Scientific Guideline. Retrieved from:[Link][1]
-
LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. Retrieved from:[Link][4]
-
Taylor & Francis. A Comparative Review of Hydrophilic Interaction Chromatography (HILIC) with Traditional Chromatography in the Analysis of Highly Polar Amines. Retrieved from:[Link][3]
Sources
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Crystallographic and Physicochemical Guide to [1-(Thiolan-3-yl)piperidin-4-yl]methanamine Salts
This guide provides a comprehensive comparison of the potential crystal structures and resulting physicochemical properties of various salts of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine. In the absence of publicly available crystal structure data for this specific molecule, this analysis is built upon a foundation of crystallographic data from structurally analogous compounds. By examining the known solid-state behaviors of piperidine, thiophane, and aminomethylpiperidine derivatives, we can project the likely crystallographic landscapes and performance attributes of different salt forms of the target compound. This approach is indispensable for researchers, scientists, and drug development professionals engaged in rational salt selection and solid-form optimization.
Introduction: The Critical Role of Salt Selection in Drug Development
The selection of an appropriate salt form is a pivotal step in pharmaceutical development, profoundly influencing a drug candidate's solubility, stability, bioavailability, and manufacturability.[1][2] The formation of a salt from an ionizable active pharmaceutical ingredient (API) can drastically alter its solid-state properties by modifying the crystal lattice and introducing new intermolecular interactions, primarily hydrogen bonds.[3] For [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, a molecule with two basic nitrogen centers (the piperidine nitrogen and the primary amine), a variety of salt forms can be synthesized using different counter-ions. The choice of this counter-ion will dictate the resulting crystal packing, conformational preferences of the molecule, and ultimately, its performance as a drug substance.
Predicted Conformational Analysis of the Cation
The [1-(Thiolan-3-yl)piperidin-4-yl]methanamine cation's conformation is primarily determined by the piperidine ring. Substituted piperidine rings predominantly adopt a chair conformation to minimize steric and torsional strain.[4][5] The orientation of the substituents—the thiolan-3-yl group on the nitrogen and the methanamine group at the 4-position—will be a key determinant of the overall molecular shape.
Based on related structures, it is anticipated that the bulky 1-(thiolan-3-yl) group and the 4-methanamine substituent will preferentially occupy equatorial positions on the piperidine chair to minimize steric hindrance.[4] However, the protonation state could influence this. Protonation of the piperidine nitrogen would introduce a positive charge and a hydrogen bond donor, potentially altering the conformational energetics.[6]
Comparative Analysis of Potential Salt Crystal Structures
While specific crystal data for the title compound's salts are unavailable, we can infer potential packing and hydrogen bonding motifs by examining analogous structures from the Cambridge Structural Database (CSD) and other crystallographic literature.
Hydrochloride salts are frequently employed in pharmaceuticals due to their ability to improve solubility and stability. In the crystal structure of a hydrochloride salt of a piperidine derivative, the chloride anion typically forms strong N-H···Cl hydrogen bonds with the protonated piperidinium cation.[7][8] These interactions are often the primary drivers of the crystal packing, leading to the formation of well-defined hydrogen-bonded chains or sheets.[9]
For [1-(Thiolan-3-yl)piperidin-4-yl]methanamine hydrochloride, we can anticipate a similar scenario. The protonated piperidine nitrogen and the ammonium group of the methanamine moiety will both be potent hydrogen bond donors. This could lead to a complex hydrogen-bonding network where the chloride ions bridge multiple cations.
The use of different counter-ions (e.g., bromide, sulfate, tosylate, etc.) will introduce variations in size, shape, and hydrogen bonding capabilities, leading to different crystal packing arrangements and potentially polymorphism.[10] For instance, larger, more complex anions like tosylate may lead to more intricate packing motifs, potentially incorporating C-H···O interactions.
The table below summarizes the expected crystallographic features of different salts based on known structures of related compounds.
| Salt Form | Expected Key Intermolecular Interactions | Potential Crystal Packing Features | Reference Analogues |
| Hydrochloride | N⁺-H···Cl⁻, N-H···Cl⁻ | Chains or sheets of hydrogen-bonded cations and anions. | Piperidine hydrochloride[11][12], Substituted piperidinium chlorides[7][8] |
| Sulfate | N⁺-H···O(sulfate), N-H···O(sulfate) | 3D networks due to the multiple hydrogen bond acceptors on the sulfate ion. | 4-pyridylmethylamine sulfate[10] |
| Tosylate | N⁺-H···O(sulfonate), C-H···O(sulfonate) | Layered structures, potential for π-π stacking if aromatic rings were present. | N/A in direct search, general principles apply. |
| Carboxylate (e.g., Acetate, Benzoate) | N⁺-H···O(carboxylate) | Dimeric motifs (R²₂(8) ring) between cations and anions are common.[13] | Piperazinediium carboxylates[13] |
The Impact of Crystal Structure on Physicochemical Properties
The specific arrangement of molecules in the crystal lattice directly influences key physicochemical properties that are critical for drug development.
Different salt forms can exhibit vastly different aqueous solubilities.[14] This is a direct consequence of the energy required to break the crystal lattice and solvate the individual ions. Salts with stronger and more extensive hydrogen bonding networks generally have higher lattice energies and may exhibit lower solubilities. However, the nature of the counter-ion also plays a crucial role in the solvation process.
The stability of a crystalline salt is its ability to resist chemical degradation and physical changes (e.g., polymorphism, disproportionation) under various storage conditions.[3][15] A well-packed crystal lattice with strong intermolecular interactions is generally more stable. Hygroscopicity, the tendency to absorb moisture from the atmosphere, is also highly dependent on the crystal structure and the nature of the counter-ion.
Experimental Protocols
To empirically determine the optimal salt form of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine, a systematic salt screening and characterization process is essential.
Protocol 1: Salt Formation Screening
Objective: To identify crystalline salts of the API with a variety of counter-ions.
Methodology:
-
Solvent Selection: Begin with a small set of diverse solvents (e.g., isopropanol, acetone, acetonitrile, water).
-
Counter-ion Selection: Choose a range of pharmaceutically acceptable acids with varying pKa values (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, maleic acid, citric acid).
-
Stoichiometric Mixing: In separate vials, dissolve the free base of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine in a chosen solvent. Add a stoichiometric amount of the selected acid.
-
Crystallization Induction: Allow the solutions to evaporate slowly at room temperature. If no crystals form, attempt cooling crystallization or slurry experiments.[16]
-
Solid Isolation and Analysis: Isolate any resulting solids by filtration and analyze using X-ray Powder Diffraction (XRPD) to identify unique crystalline forms.[17]
Causality: The choice of solvents and counter-ions is critical as it dictates the solubility and supersaturation conditions necessary for crystallization. The pKa difference between the API and the counter-ion is a key factor in salt formation.[16]
Caption: Physicochemical characterization workflow for salt forms.
Conclusion
While the direct crystal structure of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine salts remains to be elucidated, a comparative analysis based on structurally similar compounds provides a robust framework for predicting their solid-state properties. The piperidine ring is expected to adopt a chair conformation, and the formation of various salts will lead to a diverse range of crystal packing motifs driven by hydrogen bonding. A systematic approach to salt screening and physicochemical characterization is paramount to identifying the optimal salt form with the desired properties for further pharmaceutical development. The experimental protocols outlined in this guide provide a clear path for achieving this critical objective.
References
- A Comparative Guide to the Conformational Analysis of Piperidine Derivatives - Benchchem. (URL not provided in search results)
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Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC. (URL: [Link])
-
Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis | Journal of Chemical Information and Modeling - ACS Publications. (URL: [Link])
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues - PMC. (URL: [Link])
- DSC and X-ray Diffraction Study of Polymorphism in n-Alkylammonium Chlorides. (URL not provided in search results)
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Influence of Multiple & Cooperative Hydrogen Bonding on the Acidity of Polyhydroxylated Piperidines: Electron Density Topolo - SciSpace. (URL: [Link])
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Theoretical and experimental studies of the isomeric protonation in solution for a prototype aliphatic ring containing two nitrogens - PMC. (URL: [Link])
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How to salt screen using the Crystal 16. (URL: [Link])
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Substituted Piperidine as a Novel Lead Molecule for the treatment of Parkinson's disease: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Molecular Modeling | Request PDF - ResearchGate. (URL: [Link])
-
Two hydrogen bonding motifs between piperazinediium and carboxylates;... - ResearchGate. (URL: [Link])
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Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - Taylor & Francis. (URL: [Link])
-
Salt and Co-crystal Screening at Sygnature Discovery. (URL: [Link])
-
Impact of counterion on the chemical stability of crystalline salts of procaine - PubMed. (URL: [Link])
-
Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues | ACS Omega - ACS Publications. (URL: [Link])
-
Conformational analysis of polymethylated derivatives of piperidine by the method of molecular mechanics | Semantic Scholar. (URL: [Link])
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Pharmaceutical Solid Form Screening and Selection: Which Form Emerges? | Crystal Growth & Design - ACS Publications. (URL: [Link])
-
Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package - MDPI. (URL: [Link])
-
Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative - ResearchGate. (URL: [Link])
-
Synthesis and crystal structures of five fluorinated diphenidine derivatives - IUCr Journals. (URL: [Link])
-
Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? - PMC. (URL: [Link])
-
SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. (URL: [Link])
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A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso - Crystal Pharmatech. (URL: [Link])
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Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News - alwsci. (URL: [Link])
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Solid State Characterization - Selvita. (URL: [Link])
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Structures of piperazine, piperidine and morpholine - ResearchGate. (URL: [Link])
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Crystal structure of 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate - PMC. (URL: [Link])
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The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzot[6][18]hieno[3,2-j]phenanthridine and (E). (URL: [Link])
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Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry. (URL: [Link])
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Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents - PMC. (URL: [Link])
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X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. (URL: [Link])
-
The synthesis, crystal structure and Hirshfeld surface analysis of the thioÂphene derivatives 5-(phenylÂsulfonÂyl)-5,6-diÂhydroÂbenzot[6][18]hieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenÂyl}-N-(prop-2-yn-1-yl)benzeneÂsulfonamide - IUCr Journals. (URL: [Link])
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CCDC: Structural Chemistry Data, Software, and Insights. (URL: [Link])
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CCDC 810957: Experimental Crystal Structure Determination - Research Explorer - The University of Manchester. (URL: [Link])
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Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: [Link])
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Crystal structures of four chiral imine-substituted thiophene derivatives - PMC. (URL: [Link])
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Structures of piperazine, piperidine and morpholine - PubMed. (URL: [Link])
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Single crystal X-ray structure of compound 13. - ResearchGate. (URL: [Link])
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Full article: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative - Taylor & Francis. (URL: [Link])
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Crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone - ResearchGate. (URL: [Link])
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Halogen-Bonded Thiophene Derivatives Prepared by Solution and/or Mechanochemical Synthesis. Evidence of N···S Chalcogen Bonds in Homo- and Cocrystals | Crystal Growth & Design - ACS Publications - ACS.org. (URL: [Link])
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CCDC 2323924: Experimental Crystal Structure Determination - University of Otago. (URL: [Link])
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Search - Access Structures - CCDC. (URL: [Link])
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Safety Operating Guide
Definitive Guide to the Safe Disposal of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of [1-(Thiolan-3-yl)piperidin-4-yl]methanamine. As a novel or specialized research chemical, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a rigorous, first-principles hazard assessment based on the compound's constituent functional groups: a thiolane (sulfide) moiety, a piperidine ring, and a primary methanamine group. Our primary objective is to ensure the safety of laboratory personnel and maintain environmental stewardship through scientifically sound disposal practices.
Core Hazard Assessment and the Principle of Containment
The disposal strategy for [1-(Thiolan-3-yl)piperidin-4-yl]methanamine is dictated by the combined chemical risks of its functional components.
-
Piperidine and Amine Moieties: Piperidine derivatives and primary amines are typically basic and should be treated as corrosive substances capable of causing severe skin and eye damage.[1][2] They often exhibit significant toxicity if swallowed, inhaled, or absorbed through the skin.[2][3]
-
Thiolane (Sulfide) Moiety: The thiolane group, a saturated sulfur-containing heterocycle, classifies this compound as an organosulfur agent. Such compounds, particularly thiols and sulfides, are notorious for their potent and pervasive malodors, which can cause nuisance and adverse reactions like headaches and nausea even at very low concentrations.[4] This characteristic necessitates stringent containment to prevent release into the laboratory or external environment.[4][5]
Given this profile, the foundational principle for disposal is segregation and professional management . Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[6] The most secure and compliant method is collection by a licensed hazardous waste management service.[7]
Personal Protective Equipment (PPE) and Handling Precautions
Prior to handling or initiating any disposal procedures, the following minimum PPE is mandatory. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (Nitrile or Neoprene recommended).[8] | Prevents dermal absorption and chemical burns from the basic amine groups. |
| Eye & Face Protection | Safety glasses with side-shields; a face shield is required when handling larger quantities or during potential splash scenarios. | Protects against splashes of the corrosive amine, which can cause severe eye damage.[3] |
| Body Protection | A long-sleeved laboratory coat. | Provides a barrier against incidental contact and spills. |
| Respiratory Protection | All handling and disposal operations must be conducted within a certified chemical fume hood.[5] | Mitigates inhalation of volatile amines and prevents the escape of malodorous sulfur compounds.[4] |
Primary Disposal Protocol: Waste Segregation and Collection
This protocol ensures that waste is collected, stored, and disposed of in compliance with federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA).[9][10]
Step 1: Designate a Compatible Waste Container
-
Select a high-density polyethylene (HDPE) or other chemically compatible container designated for hazardous liquid waste.[7] Ensure it has a tightly sealing cap.[10][11] Funnels should not be left in the container opening.[10]
Step 2: Label the Container Correctly
-
Proper labeling is a critical safety and regulatory requirement.[9][12] Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "[1-(Thiolan-3-yl)piperidin-4-yl]methanamine" . Do not use abbreviations.[10]
-
List all constituents, including any solvents used for rinsing.
-
Include appropriate hazard pictograms (e.g., Corrosive, Toxic, Environmental Hazard).
Step 3: Collect and Segregate Waste
-
Carefully transfer all waste containing the compound, including unused pure material, reaction residues, and the first rinse from contaminated glassware, into the labeled container.
-
Critical Segregation: Do NOT mix this waste stream with other incompatible wastes. Keep it segregated from acids (which can cause a violent reaction with the basic amine) and strong oxidizing agents.[11][13]
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[9][12]
-
The SAA should be a secure, well-ventilated area away from general laboratory traffic.
Step 5: Arrange for Professional Disposal
-
Once the container is nearly full (approximately 90%), or if waste generation is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup.[7][10]
Spill Management Procedures
Immediate and correct response to a spill is vital to mitigate exposure and environmental release.
For Small Spills (within a chemical fume hood):
-
Ensure Containment: Confirm the fume hood sash is at the appropriate height.
-
Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or earth.[7]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into your designated hazardous waste container.[3]
-
Decontaminate & Deodorize: Wipe the spill area with a cloth dampened with a 10% bleach solution to oxidize and deodorize the residual sulfide.[5] Follow with a water rinse. Dispose of all cleaning materials as hazardous solid waste.
For Large Spills (or any spill outside a fume hood):
-
Evacuate: Immediately alert personnel and evacuate the immediate area.
-
Isolate: Close the laboratory doors and prevent entry.
-
Report: Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill yourself.
Decontamination and Glassware Cleaning
The persistent odor of the thiolane moiety requires a specific decontamination step beyond simple washing.
Step 1: Initial Rinse
-
Triple rinse all contaminated glassware with a suitable solvent (e.g., methanol or ethanol). The first rinseate MUST be collected as hazardous waste. Subsequent rinses may also require collection depending on local regulations.[11]
Step 2: Oxidative Deodorization
-
Prepare a decontamination bath by creating a 1:1 mixture of household bleach and water in a plastic bucket or container.[14]
-
This bath should be kept covered in a chemical fume hood.[14]
-
Submerge the rinsed glassware in the bleach bath and allow it to soak overnight.[14] This process oxidizes the sulfur compounds, effectively neutralizing the malodor.[5][15]
Step 3: Final Cleaning
-
After soaking, remove the glassware, rinse thoroughly with water, and proceed with standard laboratory washing procedures.
Disposal Decision Workflow
The following diagram provides a clear, visual guide for the decision-making process when handling waste generated from [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
Caption: Disposal and decontamination workflow for [1-(Thiolan-3-yl)piperidin-4-yl]methanamine.
References
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- Laboratory Waste Management Guidelines.Source Not Specified.
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- University of Pennsylvania EHRS.Laboratory Chemical Waste Management Guidelines.
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- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. odu.edu [odu.edu]
- 10. research.columbia.edu [research.columbia.edu]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. epfl.ch [epfl.ch]
Personal protective equipment for handling [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
Comprehensive Safety and Handling Protocol for [1-(Thiolan-3-yl)piperidin-4-yl]methanamine
As a Senior Application Scientist, I approach the handling of complex, multi-functional building blocks not merely as a procedural checklist, but as a predictable system of chemical behaviors.[1-(Thiolan-3-yl)piperidin-4-yl]methanamine is a highly specialized compound utilized in advanced drug discovery.
To handle this chemical safely, we must first deconstruct its structural causality. The molecule features a trifecta of reactive moieties: a primary amine (methanamine), a secondary-like amine core (piperidine), and a sulfur-containing heterocycle (thiolane). The amine groups confer strong basicity, making the compound highly corrosive to dermal and mucosal tissues while facilitating rapid lipid solubility and skin absorption. Simultaneously, the thiolane ring introduces a severe stench hazard, carrying risks of olfactory fatigue and central nervous system (CNS) depression.
Because of these compounding variables, standard benchtop protocols are insufficient. We must apply the American Chemical Society’s RAMP framework (Recognize, Assess, Minimize, Prepare)[1] to design a handling protocol that acts as a self-validating safety system.
Hazard Identification & Risk Assessment
Before physical handling, it is critical to understand the quantitative and qualitative risks associated with this class of volatile amine-thioethers.
| Hazard Category | Mechanistic Cause | Clinical Consequence |
| Corrosivity (pH > 10) | Free-base primary and piperidine amines strip protons from ambient moisture, generating localized hydroxide ions. | Severe chemical burns to skin and eyes; permanent corneal damage. |
| Systemic Toxicity | High lipophilicity of the piperidine/thiolane rings allows rapid penetration of the stratum corneum. | Toxic systemic absorption; potential CNS depression. |
| Inhalation / Olfactory | High vapor pressure of the tetrahydrothiophene (thiolane) derivative. | Respiratory tract irritation; olfactory fatigue (loss of smell), masking ongoing exposure. |
Personal Protective Equipment (PPE) Matrix
In accordance with OSHA 29 CFR 1910.132[2], PPE must be selected based on a rigorous hazard assessment. Standard nitrile gloves are highly permeable to concentrated amines and sulfur heterocycles. Therefore, we employ a self-validating double-glove system : if the outer glove exhibits swelling or degradation, it serves as a visual alarm, while the inner glove provides the critical time buffer needed to safely abort the operation.
| PPE Component | Material Specification | Causality & Scientific Rationale |
| Inner Gloves | 4-mil Nitrile | Provides baseline tactile dexterity for precision weighing. |
| Outer Gloves | 14-mil Butyl Rubber or Neoprene | Butyl rubber offers superior chemical resistance against basic amines and organic sulfur compounds, preventing breakthrough. |
| Eye/Face Protection | Indirect-vented chemical splash goggles + Face shield | Protects against micro-splashes. Amines can cause irreversible eye damage within seconds of contact. |
| Body Protection | Flame-Resistant (FR) Lab Coat + Neoprene Apron | Prevents liquid permeation to street clothes in the event of a gross spill. |
| Respiratory | Class II Type B2 BSC or Ducted Fume Hood | Engineering control is primary. If ventilation fails, an AB-rated (Organic Vapor/Amine) respirator is mandatory. |
Operational Workflow & Handling Protocol
To mitigate the volatility and stench of the thiolane moiety, the compound must be handled using closed-system transfers.
Step-by-Step Methodology:
-
Purge and Prep: Ensure the fume hood is drawing at least 100 linear feet per minute (LFM). Line the workspace with highly absorbent, plastic-backed bench paper.
-
Tare and Seal: Place a pre-tared, septum-sealed vial on the analytical balance inside the hood.
-
Transfer: Using a dedicated glass syringe or a static-free spatula (if solid/semi-solid), transfer the required mass.
-
Solubilization: Inject your reaction solvent (e.g., anhydrous DCM or THF) directly through the septum to dissolve the compound before removing the vessel from the hood. This traps the volatile thioether vapors in the liquid phase.
Fig 1. Standard operating workflow for handling volatile amine-thioether building blocks.
Emergency Response & Spill Mitigation
In the event of a spill, the primary threat is the rapid vaporization of the malodorous and toxic free-base amine. We utilize a chemical neutralization strategy rather than simple absorption.
The Neutralization Principle: Applying a weak acid (e.g., 1M HCl or Citric Acid solution) to the spill converts the volatile free-base amine into a non-volatile hydrochloride salt. This is a self-validating protocol : the immediate cessation of the thiolane/amine stench serves as empirical proof that the vapor hazard has been neutralized.
Fig 2. Decision tree for emergency spill response and chemical neutralization.
Waste Disposal & Decontamination Plan
Following the guidelines outlined in Prudent Practices in the Laboratory[3], all materials that come into contact with [1-(Thiolan-3-yl)piperidin-4-yl]methanamine must be treated as hazardous chemical waste.
-
Decontamination of Glassware: Rinse all spatulas, syringes, and glassware with a 1M HCl solution inside the fume hood to form the water-soluble, non-volatile amine salt. Follow with a standard methanol/water rinse.
-
Waste Segregation: Collect the acidic aqueous wash in a designated "Aqueous Corrosive Waste" container. Do not mix with halogenated organic waste unless chlorinated solvents were used in the primary reaction.
-
Solid Waste: Dispose of contaminated bench paper, outer butyl gloves, and absorbent pads in a sealed, clearly labeled solid hazardous waste bin. Double-bagging is recommended to prevent residual thiolane odor from permeating the laboratory environment.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences, Engineering, and Medicine URL: [Link]
-
Safety Guidelines & RAMP Principles Source: American Chemical Society (ACS) URL: [Link]
-
OSHA 29 CFR 1910.132 - Personal Protective Equipment General Requirements Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
